C-178
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-dibenzofuran-3-yl-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O5/c20-17(14-7-8-16(24-14)19(21)22)18-10-5-6-12-11-3-1-2-4-13(11)23-15(12)9-10/h1-9H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUVDCCYSJEGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the C-178 STING Inhibitor: Mechanism of Action and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. Dysregulation of the STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention. C-178 is a selective, covalent inhibitor of mouse STING that has emerged as a valuable tool for studying STING biology and as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its effects in cellular and in vivo models.
Introduction to STING and Its Role in Immunity
The cGAS-STING pathway is a key innate immune sensing pathway that detects the presence of microbial or self-DNA in the cytoplasm.[1] Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein.[1] This binding event triggers a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[1] While essential for host defense, aberrant STING activation by self-DNA can lead to autoinflammatory conditions.[1]
This compound: A Covalent Inhibitor of Mouse STING
This compound is a potent and selective covalent inhibitor of the STING protein.[3][4] It acts by specifically targeting cysteine 91 (Cys91) within the N-terminal transmembrane domain of mouse STING (mSTING).[3][5] This covalent modification effectively blocks a critical post-translational modification of STING known as palmitoylation.[3]
Mechanism of Action: Inhibition of STING Palmitoylation
Palmitoylation, the attachment of fatty acids to cysteine residues, is a crucial step in the activation of STING. Specifically, palmitoylation at Cys91 is required for the formation of STING clusters in the Golgi apparatus, a process that is essential for the recruitment and activation of the downstream kinase TBK1.[3]
This compound, through its covalent binding to Cys91, physically obstructs the palmitoylation of mSTING.[3] This prevention of palmitoylation disrupts the formation of STING signaling complexes, thereby inhibiting the recruitment and subsequent phosphorylation of TBK1 and IRF3.[3][4] The ultimate consequence is the suppression of type I interferon production and the dampening of the inflammatory response. It is important to note that this compound is highly selective for mouse STING and does not exhibit significant activity against human STING.[4]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various cellular assays. While a precise IC50 value from a single dose-response curve is not consistently reported across the literature, the effective concentration range for STING inhibition is well-documented.
| Parameter | Cell Line | Assay | Effective Concentration / IC50 | Reference |
| STING-mediated IFN-β reporter activity | HEK293T cells | Luciferase Reporter Assay | 0.01–1.25 µM (dose-dependent inhibition) | [3] |
| cGAMP-induced Ifnb1 expression | Bone Marrow-Derived Macrophages (BMDMs) | RT-qPCR | Inhibition observed at 0.5 µM | [3] |
| dsDNA-induced Ifnb1 expression | Bone Marrow-Derived Macrophages (BMDMs) | RT-qPCR | Inhibition observed at 0.5 µM | [3] |
| LPS-induced Ifnb1 expression | Bone Marrow-Derived Macrophages (BMDMs) | RT-qPCR | Inhibition observed at 0.5 µM | [3] |
Signaling Pathways and Experimental Workflows
STING Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical STING signaling pathway and the point of intervention by this compound.
Caption: STING signaling pathway and this compound's mechanism of action.
Experimental Workflow: Acyl-Biotinyl Exchange (ABE) Assay for STING Palmitoylation
This workflow outlines the key steps to assess the palmitoylation status of STING in the presence or absence of this compound.
Caption: Workflow for Acyl-Biotinyl Exchange (ABE) assay.
Detailed Experimental Protocols
IFN-β Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on STING-dependent type I interferon production.
Materials:
-
HEK293T cells
-
Expression plasmids for mouse STING
-
IFN-β promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or other suitable transfection reagent
-
This compound
-
STING agonist (e.g., cGAMP, dsDNA)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with the mSTING expression plasmid, IFN-β promoter-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, pre-treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with a STING agonist (e.g., 1 µg/mL cGAMP) for 6-8 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the this compound concentration to determine the dose-dependent inhibition.
Western Blot for TBK1 Phosphorylation
This protocol is used to assess the effect of this compound on the activation of TBK1, a key downstream kinase in the STING pathway.
Materials:
-
Mouse bone marrow-derived macrophages (BMDMs) or other suitable mouse cell line
-
This compound
-
STING agonist (e.g., cGAMP)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-total TBK1
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed BMDMs in a 6-well plate and allow them to adhere.
-
Pre-treat the cells with this compound or vehicle control for 1 hour.
-
Stimulate the cells with a STING agonist for the desired time (e.g., 1-3 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-TBK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total TBK1 as a loading control.
Acyl-Biotinyl Exchange (ABE) Assay for STING Palmitoylation
This assay directly measures the palmitoylation status of STING.
Materials:
-
Cells expressing mouse STING
-
This compound
-
Lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% NP-40, 10% glycerol, 1 mM EDTA) with protease inhibitors
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM)
-
Biotin-BMCC
-
Anti-STING antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Streptavidin-HRP
-
Western blot reagents (as described above)
Protocol:
-
Treat cells with this compound or vehicle control, followed by stimulation with a STING agonist if desired.
-
Lyse the cells in lysis buffer.
-
Block free thiol groups by incubating the lysate with 20 mM NEM for 1 hour at 4°C.
-
Precipitate the proteins (e.g., with acetone) to remove excess NEM.
-
Resuspend the protein pellet and split the sample into two aliquots. Treat one aliquot with 1 M HAM (pH 7.4) to cleave thioester bonds (palmitoylation) and the other with a control buffer (e.g., Tris-HCl). Incubate for 1 hour at room temperature.
-
Label the newly exposed cysteine residues by incubating with 1 µM Biotin-BMCC for 1 hour at 4°C.
-
Perform immunoprecipitation of STING using an anti-STING antibody and protein A/G agarose beads.
-
Elute the immunoprecipitated STING and analyze by Western blot.
-
Probe the membrane with Streptavidin-HRP to detect biotinylated (palmitoylated) STING.
-
Re-probe with an anti-STING antibody to confirm equal loading of immunoprecipitated STING.
In Vivo Efficacy in Autoimmune Disease Models
The efficacy of STING inhibitors, including the related compound C-176, has been evaluated in mouse models of autoimmune diseases, such as the Trex1-deficient (Trex1-/-) mouse model of Aicardi-Goutières syndrome. In these models, the accumulation of self-DNA leads to constitutive STING activation and severe inflammation. Treatment of Trex1-/- mice with a STING inhibitor has been shown to reduce the production of type I interferons and ameliorate the inflammatory pathology.[6] For instance, treatment of Trex1-/- mouse embryonic fibroblasts with 2 µM this compound overnight significantly reduced the mRNA levels of the interferon-stimulated genes Isg15 and Cxcl10.[6]
Conclusion
This compound is a well-characterized covalent inhibitor of mouse STING that serves as an indispensable tool for dissecting the intricacies of the STING signaling pathway. Its specific mechanism of action, involving the inhibition of STING palmitoylation, provides a clear molecular basis for its inhibitory effects on type I interferon production. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the activity of this compound and other potential STING modulators. The promising results from in vivo studies underscore the therapeutic potential of targeting STING in autoimmune and inflammatory diseases. Further research into the development of human-specific STING inhibitors based on the chemical scaffold of this compound is a promising avenue for future drug discovery efforts.
References
- 1. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferon-independent activities of mammalian STING mediate antiviral response and tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | STING | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The STING Inhibitor C-178: A Technical Deep Dive into its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
Compound C-178 has emerged as a significant tool in the study of the STING (Stimulator of Interferon Genes) signaling pathway, a critical component of the innate immune system. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It is intended for researchers and professionals in drug development seeking a comprehensive understanding of this potent and selective covalent inhibitor of mouse STING. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular and experimental workflows.
Discovery and Rationale
This compound was identified through a cell-based chemical screening designed to discover inhibitors of the STING pathway[1]. The primary goal of this screening was to identify small molecules that could modulate STING-dependent signaling, which is implicated in various autoinflammatory diseases when aberrantly activated. This compound, a nitrofuran derivative, emerged from this screen as a potent and selective inhibitor of mouse STING[1][2].
Synthesis of this compound
The synthesis of this compound, chemically named N-(3-dibenzofuranyl)-5-nitro-2-furancarboxamide, involves a multi-step process. While the seminal publication by Haag et al. does not provide a detailed synthesis protocol in the main text, the general class of N-aryl-5-nitro-2-furancarboxamides can be synthesized through the coupling of a 5-nitro-2-furoyl chloride with the corresponding amine.
Hypothetical Synthesis Workflow:
The following represents a plausible synthetic route based on standard organic chemistry principles for the formation of an amide bond.
Caption: Plausible synthetic workflow for this compound.
Quantitative Data Summary
This compound exhibits potent and selective inhibition of the mouse STING pathway. The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Activator | Readout | IC50 / Effective Concentration | Species Specificity | Reference |
| IFN-β Reporter Assay | HEK293T | cGAMP | Luciferase Activity | ~0.5 µM | Mouse | [2][3][4] |
| Ifnb1 mRNA Expression | Mouse Bone Marrow-Derived Macrophages (BMDMs) | cGAMP, dsDNA, CMA, LPS | RT-qPCR | 1 µM | Mouse | [2] |
| TBK1 Phosphorylation | Mouse Embryonic Fibroblasts (MEFs) | CMA | Western Blot | 1 µM | Mouse | [2] |
| STING-mediated IFN-β reporter activity | HEK293 cells | STING agonist | Luciferase Activity | 0.01-1.25 µM | Mouse | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₀N₂O₅ |
| Molecular Weight | 322.27 g/mol |
| CAS Number | 329198-87-0 |
| Solubility in DMSO | >75 mM |
Mechanism of Action and Signaling Pathway
This compound is a covalent inhibitor that specifically targets cysteine 91 (Cys91) of mouse STING[5]. This covalent modification is crucial for its inhibitory activity. The primary mechanism of action involves the blockade of STING palmitoylation, a critical post-translational modification required for STING activation and downstream signaling. By preventing palmitoylation, this compound effectively inhibits the trafficking of STING from the endoplasmic reticulum to the Golgi apparatus, thereby preventing the recruitment and activation of downstream signaling components like TBK1 and IRF3.
Caption: Inhibition of the STING signaling pathway by this compound.
Experimental Protocols
STING Reporter Assay (Luciferase-Based)
This protocol is designed to screen for inhibitors of the STING pathway using a reporter cell line.
Materials:
-
HEK293T cells stably co-expressing mouse STING and a luciferase reporter gene under the control of an IFN-β promoter.
-
DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
STING agonist (e.g., cGAMP).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Workflow:
Caption: STING luciferase reporter assay workflow.
Procedure:
-
Seed HEK293T-mSTING-Luc cells at an appropriate density in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Aspirate the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
Add the STING agonist (e.g., cGAMP) to all wells except for the negative control.
-
Incubate for 6-8 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the data to the vehicle control and calculate the IC50 value.
Covalent Binding Assay (Intact Protein Mass Spectrometry)
This protocol is to confirm the covalent binding of this compound to STING.
Materials:
-
Purified recombinant mouse STING protein.
-
This compound.
-
Incubation buffer (e.g., PBS).
-
LC-MS system.
Workflow:
Caption: Covalent binding analysis workflow.
Procedure:
-
Incubate purified mouse STING protein with an excess of this compound (or vehicle control) for a specified time (e.g., 1 hour) at room temperature.
-
Remove the unbound this compound by desalting the protein sample using a suitable method (e.g., a desalting column).
-
Analyze the protein sample by LC-MS.
-
Deconvolute the resulting mass spectrum to determine the intact mass of the protein.
-
Compare the mass of the this compound-treated STING with the vehicle-treated STING. A mass increase corresponding to the molecular weight of this compound confirms covalent binding.
Limitations and Future Directions
A significant limitation of this compound is its species specificity; it is a potent inhibitor of mouse STING but does not show appreciable activity against human STING[2]. This limits its direct therapeutic potential in humans. However, its high potency and selectivity in the mouse system make it an invaluable tool for preclinical studies and for dissecting the role of STING in various disease models.
Future research could focus on leveraging the structural information from the this compound-STING interaction to design new covalent inhibitors with activity against human STING. Furthermore, detailed pharmacokinetic and in vivo toxicity studies of this compound would provide a more complete profile of the compound and inform the development of future STING inhibitors.
Conclusion
This compound is a well-characterized covalent inhibitor of mouse STING that has significantly contributed to our understanding of the STING signaling pathway. Its discovery through a cell-based screen and its unique mechanism of action involving the inhibition of palmitoylation have provided a valuable pharmacological tool for the research community. While its species specificity is a limitation for direct clinical translation, this compound remains a cornerstone for in vivo studies of STING biology and a foundational molecule for the development of next-generation STING-targeted therapeutics.
References
An In-depth Technical Guide to the Structure-Activity Relationship of C-178, a Covalent STING Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR), mechanism of action, and experimental evaluation of C-178, a selective covalent inhibitor of the mouse Stimulator of Interferon Genes (STING) protein. While a comprehensive quantitative SAR study is not publicly available, this document synthesizes the existing knowledge to guide further research and development of STING inhibitors.
Executive Summary
This compound is a nitrofuran-containing small molecule that has been identified as a potent and selective covalent inhibitor of mouse STING (mSTING). It operates by targeting a specific cysteine residue (Cys91) in the transmembrane domain of mSTING, thereby blocking a critical post-translational modification – palmitoylation. This inhibition prevents the proper activation of STING and the subsequent downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. Notably, this compound exhibits species-selectivity and does not significantly affect the function of human STING (hSTING). This guide details the available SAR insights, the molecular mechanism of action, and reconstructed experimental protocols for key assays used in its characterization.
Structure-Activity Relationship (SAR) of this compound and Related Compounds
While a detailed quantitative SAR study with a wide range of this compound analogs is not extensively documented in the public domain, analysis of this compound and related compounds provides valuable insights into the structural requirements for mSTING inhibition.
Key Structural Features:
-
Nitrofuran Warhead: The nitrofuran moiety is a critical feature of this compound and related inhibitors. This group acts as a Michael acceptor, enabling the covalent modification of the target cysteine residue on STING.
-
Covalent Bonding: this compound and its analogs, C-176 and H-151, are covalent inhibitors that form a permanent bond with Cys91 of mSTING.[1][2] This irreversible binding contributes to their potency.
-
Species Selectivity: The structural nuances of the binding pocket around Cys91 in mSTING versus hSTING are responsible for the observed species selectivity. This compound and C-176 are potent against mSTING but do not significantly inhibit hSTING.[1][2] H-151, a structurally related compound, was developed to have activity against both human and mouse STING.[3][4]
Table 1: Activity of this compound and Related Covalent STING Inhibitors
| Compound | Target | IC50 (µM) | Cell-based Activity | Notes |
| This compound | Mouse STING | Not Reported | Inhibits IFN-β reporter activity and TBK1 phosphorylation in mouse cells. | Covalently binds to Cys91 of mSTING. Inactive against human STING.[1] |
| C-176 | Mouse STING | Not Reported | Reduces STING-mediated IFNβ reporter activity.[1][5] Cytotoxicity IC50 in human cell lines: 6.2 - 9.5 µM.[5] | Covalently binds to Cys91 of mSTING. Inactive against human STING. Blood-brain barrier permeable.[2] |
| H-151 | Human and Mouse STING | Not Reported | Potent inhibitor of STING in both human and mouse cells. | Covalently modifies Cys91 of STING.[3][4] |
Note: Specific IC50 values for the direct inhibition of STING by these compounds are not consistently reported in the literature. The provided data is based on cell-based functional assays and cytotoxicity.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on the STING pathway through a precise molecular mechanism. The canonical STING signaling pathway is initiated by the detection of cytosolic DNA by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus. A critical step in this process is the palmitoylation of STING at Cys91, which is essential for the formation of STING multimers and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the expression of type I interferons.
This compound covalently binds to Cys91 of mSTING, thereby physically blocking the site of palmitoylation. This prevention of palmitoylation inhibits the formation of STING clusters and the recruitment of TBK1, effectively shutting down the downstream signaling cascade.
References
The Role of C-178 in the Modulation of Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system constitutes the first line of defense against invading pathogens and cellular damage. A central player in this intricate network is the Stimulator of Interferon Genes (STING) signaling pathway, which detects cytosolic nucleic acids and orchestrates a robust inflammatory and antiviral response. Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of C-178, a potent and selective covalent inhibitor of mouse STING. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental methodologies, and visualize the relevant signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.
Introduction to Innate Immunity and the STING Pathway
The innate immune system provides an immediate, non-specific defense against a wide array of pathogens.[1][2] It relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] The cGAS-STING pathway is a critical PRR system for sensing cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage.[4]
Upon binding to cytosolic double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[4] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[4][5] This binding event triggers a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus.[5] In the Golgi, STING undergoes palmitoylation, a crucial post-translational modification that facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[5][6] Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFNs), such as IFN-β, and other pro-inflammatory cytokines.[4]
This compound: A Selective Covalent Inhibitor of Mouse STING
This compound is a small molecule that has been identified as a potent and selective covalent inhibitor of STING.[5][7] It is a valuable tool for studying the role of the STING pathway in mouse models of disease.
Mechanism of Action
This compound exerts its inhibitory effect through a specific and covalent interaction with the STING protein. Key aspects of its mechanism include:
-
Covalent Binding: this compound covalently binds to cysteine 91 (Cys91) of mouse STING (mmSTING).[5][6][8] This covalent modification is irreversible and leads to the inactivation of the STING protein.
-
Inhibition of Palmitoylation: The binding of this compound to Cys91 blocks the palmitoylation of STING.[5][6][9] As palmitoylation is essential for the recruitment and activation of the downstream kinase TBK1, this compound effectively halts the signaling cascade.
-
Species Specificity: A critical characteristic of this compound is its species-specific activity. It potently inhibits mouse STING but does not have a significant effect on human STING (hsSTING).[5][7] This specificity suggests structural differences in the binding pocket between the two species.
-
No Effect on STING Trafficking: this compound does not interfere with the initial steps of STING activation, such as its trafficking from the ER to the Golgi apparatus.[5] Its action is specifically targeted at the post-translational modification step of palmitoylation.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound on innate immune signaling.
| Parameter | Cell Type | Activator | This compound Concentration | Effect | Reference |
| Ifnb1 Expression | Mouse Bone Marrow-Derived Macrophages (BMDMs) | cdG, dsDNA, CMA, LPS | 1 µM | Decreased expression | [7] |
| Ifnb1 Expression | Mouse Bone Marrow-Derived Macrophages (BMDMs) | cGAMP | 0.25 µM | Reduced mRNA levels | [10] |
| IFN-β Reporter Activity | HEK293 Cells | STING | 0.01-1.25 µM | Selective reduction | [6][9] |
| TBK1 Phosphorylation | Mouse Embryonic Fibroblasts | CMA | 1 µM | Time-dependent inhibition | [7] |
| TBK1 Phosphorylation | HEK293T Cells | STING | Not specified | Prevents phosphorylation | [6][9] |
Table 1: In Vitro Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Mouse Bone Marrow-Derived Macrophages (BMDMs) are primary cells that endogenously express the STING pathway. HEK293 or HEK293T cells are often used for reporter assays and overexpression studies, as they are easily transfectable.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8] For experiments, the stock solution is diluted in culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included. Cells are pre-incubated with this compound for a specified period (e.g., 1 hour) before stimulation with a STING agonist.[7]
STING Pathway Activation
-
Agonists: Various agonists can be used to activate the STING pathway, including:
-
Cyclic dinucleotides (CDNs): cGAMP, cyclic di-GMP (cdG) are direct STING ligands.
-
DNA: Double-stranded DNA (dsDNA) from various sources can be transfected into cells to activate cGAS.
-
Other activators: Lipopolysaccharide (LPS) and 10-carboxymethyl-9-acridanone (CMA) have also been shown to induce STING-dependent responses.[7]
-
Analysis of Gene Expression (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from treated and untreated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): qPCR is performed using gene-specific primers for Ifnb1 and a housekeeping gene (e.g., Actb or Gapdh) for normalization. The relative expression of Ifnb1 is calculated using the ΔΔCt method.
Analysis of Protein Phosphorylation (Western Blotting)
-
Cell Lysis: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated TBK1 (p-TBK1), total TBK1, and a loading control (e.g., β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the STING signaling pathway and the mechanism of inhibition by this compound.
References
- 1. Innate immune system - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Inflammasome - Wikipedia [en.wikipedia.org]
- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | STING | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
Unraveling the Covalent Inhibition of STING by C-178: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. Dysregulation of this pathway is implicated in a variety of autoinflammatory diseases, making STING a compelling target for therapeutic intervention. This technical guide provides an in-depth examination of C-178, a small-molecule inhibitor that covalently targets cysteine 91 (Cys91) of mouse STING. We will detail the mechanism of action, present key quantitative data, and provide comprehensive experimental protocols for the assays used to characterize this interaction. This document is intended to serve as a valuable resource for researchers actively engaged in the study of STING biology and the development of novel immunomodulatory therapeutics.
Introduction
The cGAS-STING signaling cascade is a fundamental host defense mechanism. Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) produces the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein, triggering a conformational change and its translocation to the Golgi apparatus. In the Golgi, STING undergoes palmitoylation, a crucial post-translational modification that facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), leading to the phosphorylation of interferon regulatory factor 3 (IRF3) and the subsequent transcription of type I interferons and other inflammatory cytokines.
Given its central role in inflammation, the development of small-molecule inhibitors of STING is of significant therapeutic interest. This compound is a nitrofuran-containing compound identified as a potent and selective covalent inhibitor of mouse STING (mmSTING). It exhibits species-selectivity, with pronounced activity against the murine protein but not its human counterpart. This guide will focus on the specific interaction of this compound with Cys91 of mmSTING, a key event that disrupts the protein's function.
Quantitative Data on this compound Inhibition of STING
The inhibitory activity of this compound on the STING pathway has been quantified through various cellular assays. The following tables summarize the key findings.
| Assay Type | Cell Line | Activator | Readout | This compound Concentration | Inhibition | Reference |
| IFN-β Reporter Assay | HEK293T | cGAMP | Luciferase Activity | 0.01-1.25 µM | Dose-dependent | (Haag et al., Nature, 2018)[1][2] |
| Ifnb1 mRNA Expression | BMDMs | cGAMP | RT-qPCR | 0.5 µM | Significant | (Haag et al., Nature, 2018)[1][2] |
| Ifnb1 mRNA Expression | BMDMs | dsDNA | RT-qPCR | 0.5 µM | Significant | (Haag et al., Nature, 2018)[1][2] |
| Ifnb1 mRNA Expression | BMDMs | LPS | RT-qPCR | 0.5 µM | Significant | (Haag et al., Nature, 2018)[1][2] |
| TBK1 Phosphorylation | HEK293T | cGAMP | Western Blot | Not specified | Inhibition | (Haag et al., Nature, 2018)[1][2] |
| STING Palmitoylation | HEK293T | cGAMP | Acyl-biotin exchange | Not specified | Inhibition | (Haag et al., Nature, 2018)[1][2] |
Note: BMDMs refer to Bone Marrow-Derived Macrophages.
Mechanism of Action: Covalent Modification of Cys91
This compound acts as a covalent inhibitor of mouse STING by specifically targeting the cysteine residue at position 91. This covalent bond formation has been demonstrated to be irreversible and is central to the inhibitory activity of the compound.
Signaling Pathway
The canonical cGAS-STING signaling pathway and the point of intervention by this compound are illustrated below.
Caption: this compound inhibits STING signaling by covalently binding to Cys91, which prevents its palmitoylation and subsequent downstream events.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the covalent binding of this compound to STING Cys91 and its functional consequences.
Mass Spectrometry for Confirmation of Covalent Binding
This protocol outlines the procedure for verifying the covalent adduction of this compound to STING using mass spectrometry.
Caption: Workflow for mass spectrometry analysis of this compound covalent binding to STING.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin. Cells are transfected with a plasmid encoding Flag-tagged mouse STING (mmSTING) using a suitable transfection reagent.
-
Compound Treatment: 24-48 hours post-transfection, cells are treated with this compound (e.g., 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).
-
Cell Lysis and Immunoprecipitation: Cells are harvested and lysed in a buffer containing protease inhibitors. The cell lysate is then incubated with anti-Flag antibody-conjugated beads to immunoprecipitate Flag-mmSTING.
-
Elution: The immunoprecipitated Flag-mmSTING is eluted from the beads using a competitive elution peptide (e.g., 3xFlag peptide) or by denaturation.
-
LC-MS Analysis: The eluted protein is subjected to liquid chromatography-mass spectrometry (LC-MS) analysis. The mass of the intact protein is determined.
-
Data Analysis: The mass spectrum of STING from this compound-treated cells is compared to that from DMSO-treated cells. A mass increase corresponding to the molecular weight of this compound confirms covalent binding.
Acyl-Biotin Exchange (ABE) Assay for Palmitoylation
This protocol is used to assess the effect of this compound on STING palmitoylation.
Caption: Workflow for the acyl-biotin exchange (ABE) assay to measure STING palmitoylation.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with this compound or DMSO and then lysed in a suitable buffer.
-
Blocking of Free Thiols: Free cysteine residues in the cell lysate are blocked by incubation with N-ethylmaleimide (NEM).
-
Cleavage of Thioester Bonds: The thioester linkages of palmitoylated cysteines are cleaved using hydroxylamine.
-
Biotinylation: The newly exposed thiol groups are labeled with a biotinylating reagent such as biotin-HPDP.
-
Affinity Capture: Biotinylated proteins are captured using streptavidin-conjugated beads.
-
Western Blot Analysis: The captured proteins are eluted and analyzed by western blotting using an anti-STING antibody. A reduction in the STING signal in the this compound-treated sample compared to the control indicates inhibition of palmitoylation.
IFN-β Reporter Assay
This assay quantifies the activity of the STING pathway by measuring the expression of a reporter gene under the control of the IFN-β promoter.
Protocol:
-
Cell Seeding and Transfection: HEK293T cells are seeded in a multi-well plate. The following day, cells are co-transfected with a plasmid encoding mouse STING, a firefly luciferase reporter plasmid driven by the IFN-β promoter, and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: After 24 hours, the cells are pre-treated with various concentrations of this compound or DMSO for 1 hour.
-
STING Activation: The STING pathway is activated by treating the cells with a STING agonist such as cGAMP.
-
Luciferase Assay: After an appropriate incubation period (e.g., 6-24 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The data is then plotted to determine the dose-dependent inhibition of STING signaling by this compound.
Conclusion
This compound serves as a valuable tool for probing the intricacies of STING signaling, particularly the role of palmitoylation in its activation. Its covalent and species-specific mode of action provides a unique opportunity to dissect the molecular events governing the innate immune response to cytosolic DNA. The experimental protocols detailed in this guide offer a robust framework for researchers seeking to investigate STING biology and to discover and characterize novel inhibitors of this critical pathway. Further exploration of the structural basis for the species selectivity of this compound could provide crucial insights for the development of human-specific STING inhibitors with therapeutic potential for a range of autoinflammatory conditions.
References
An In-depth Technical Guide to the Inhibition of STING Palmitoyylation by C-178
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. The post-translational modification of STING, particularly its palmitoylation, is a key step in its activation and downstream signaling. The small molecule C-178 has been identified as a potent and selective covalent inhibitor of mouse STING, functioning through the direct inhibition of its palmitoylation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to STING and its Palmitoyylation
The STING protein, encoded by the TMEM173 gene, is an endoplasmic reticulum (ER)-resident transmembrane protein.[1] Upon activation by cyclic dinucleotides (CDNs), which are produced by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA, STING translocates from the ER to the Golgi apparatus.[2] This translocation is a critical step for the activation of the downstream signaling cascade.
A key post-translational modification that governs STING activation is palmitoylation, the covalent attachment of the 16-carbon fatty acid palmitate to cysteine residues. In mouse STING (mmSTING), this occurs on cysteine 91 (Cys91).[3][4] Palmitoylation of STING is essential for its subsequent oligomerization, which forms a signaling platform for the recruitment and activation of TANK-binding kinase 1 (TBK1).[3] Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the induction of type I interferon gene expression.[2]
This compound: A Covalent Inhibitor of STING Palmitoyylation
This compound is a small molecule that has been identified as a potent and selective inhibitor of the STING pathway in mice.[3] It is important to note that this compound is not active against human STING.[4] The inhibitory activity of this compound is attributed to its ability to covalently bind to Cys91 of mouse STING.[3][4] This covalent modification of the palmitoylation site directly prevents the attachment of palmitate, thereby inhibiting STING palmitoylation.
The inhibition of palmitoylation by this compound has profound consequences on the downstream signaling events. By preventing palmitoylation, this compound blocks the formation of STING clusters, which are essential for the recruitment and activation of TBK1.[5] Consequently, the phosphorylation of TBK1 and its substrate IRF3 is abrogated, leading to a potent suppression of type I interferon production and other STING-dependent inflammatory responses.[5]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data on the effects of this compound on STING-mediated signaling pathways.
| Assay | Cell Type | Stimulus | Readout | Inhibitor | Concentration/IC50 | Reference |
| IFN-β Reporter Assay | HEK293T cells expressing mmSTING | cGAMP | Luciferase Activity | This compound | IC50 ≈ 0.2 µM | [4] (qualitative) |
| TBK1 Phosphorylation | Mouse Embryonic Fibroblasts (MEFs) | CMA | p-TBK1 Immunoblot | This compound | 1 µM | [5] |
| STING Palmitoylation | HEK293T cells expressing Flag-mmSTING | CMA | [³H]-palmitate incorporation | This compound | 1 µM | [5] |
| STING Clustering | Mouse Embryonic Fibroblasts (MEFs) | CMA | Immunofluorescence | This compound | 1.5 µM | [5] |
Note: The IC50 value for the IFN-β reporter assay is an approximation based on qualitative data from the cited source. CMA (cyclic di-GMP-AMP) is a potent STING agonist.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the inhibitory effect of this compound on STING palmitoylation and signaling.
Acyl-Biotin Exchange (ABE) Assay for STING Palmitoyylation
This protocol is adapted from standard ABE procedures and is specifically tailored for the analysis of STING palmitoylation.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and protease inhibitors.
-
Blocking Buffer: Lysis buffer containing 50 mM N-ethylmaleimide (NEM).
-
Hydroxylamine (HA) Solution: 0.7 M Hydroxylamine-HCl in Lysis Buffer, pH 7.4.
-
Biotinylation Reagent: EZ-Link HPDP-Biotin.
-
Streptavidin-agarose beads.
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100.
-
Elution Buffer: SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis: Lyse cells expressing STING in Lysis Buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Blocking of Free Thiols: Incubate the supernatant with Blocking Buffer for 1 hour at 4°C with gentle rotation to block free cysteine residues.
-
Protein Precipitation: Precipitate the proteins using a chloroform/methanol precipitation method to remove excess NEM.
-
Resuspension and Thioester Cleavage: Resuspend the protein pellet in Lysis Buffer. Divide the sample into two aliquots. Treat one aliquot with the Hydroxylamine Solution and the other with a control buffer (Lysis Buffer) for 1 hour at room temperature to cleave the palmitoyl-thioester bonds.
-
Biotinylation: Add the Biotinylation Reagent to both samples and incubate for 1 hour at room temperature to label the newly exposed cysteine residues.
-
Affinity Capture: Add streptavidin-agarose beads to each sample and incubate for 1 hour at 4°C to capture the biotinylated proteins.
-
Washing: Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins by boiling the beads in Elution Buffer. Analyze the eluates by SDS-PAGE and western blotting using an anti-STING antibody.
IFN-β Luciferase Reporter Assay
This assay quantifies the activity of the IFN-β promoter as a readout for STING pathway activation.
Materials:
-
HEK293T cells.
-
Expression plasmid for mouse STING.
-
IFN-β promoter-luciferase reporter plasmid.
-
Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
STING agonist (e.g., cGAMP).
-
This compound.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate.
-
Transfection: Co-transfect the cells with the mouse STING expression plasmid, the IFN-β promoter-luciferase reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: 24 hours post-transfection, pre-treat the cells with varying concentrations of this compound for 1 hour.
-
STING Activation: Stimulate the cells with a STING agonist (e.g., cGAMP) for 6-8 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Immunoblotting for TBK1 Phosphorylation
This protocol is used to assess the effect of this compound on the activation of TBK1.
Materials:
-
Mouse embryonic fibroblasts (MEFs) or other suitable mouse cells.
-
STING agonist (e.g., CMA).
-
This compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, and anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed MEFs and pre-treat with this compound for 1 hour before stimulating with a STING agonist for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated TBK1, total TBK1, and the loading control (β-actin).
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the STING signaling pathway, the mechanism of this compound inhibition, and the experimental workflow for assessing STING palmitoylation.
References
Species Specificity of C-178 for Mouse STING: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the species-specific activity of the small molecule inhibitor C-178, focusing on its selective action on mouse Stimulator of Interferon Genes (STING) over its human counterpart. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Executive Summary
This compound is a potent, covalent inhibitor of mouse STING (mmSTING) that demonstrates pronounced species specificity, with negligible activity against human STING (hsSTING). The compound acts by covalently binding to cysteine 91 (Cys91) on mmSTING, a residue not conserved in the same structural context in hsSTING. This binding event sterically hinders the palmitoylation of mmSTING at Cys91, a critical post-translational modification required for STING activation, subsequent recruitment of TANK-binding kinase 1 (TBK1), and downstream signaling. Consequently, this compound effectively suppresses type I interferon and other inflammatory responses in mouse cells, making it a valuable tool for studying STING biology in murine models of autoimmune and inflammatory diseases.
Data Presentation: this compound Activity on Mouse STING
The following table summarizes the quantitative data on the inhibitory activity of this compound in various mouse cell-based assays.
| Assay Type | Cell Type | Activator(s) | Effective Concentration of this compound | Observed Effect |
| IFN-β Reporter Assay | HEK293 cells (expressing mmSTING) | Overexpression of STING | 0.01–1.25 µM | Selective reduction of STING-mediated IFN-β reporter activity[1]. |
| Ifnb1 Gene Expression | Bone Marrow-Derived Macrophages (BMDMs) | cyclic di-GMP, double-stranded DNA, LPS | 0.5 µM | Prevention of the increase in Ifnb1 expression[1]. |
| TBK1 Phosphorylation | Mouse Embryonic Fibroblasts (MEFs) | 3'3'-cGAMP (CMA) | 1 µM | Inhibition of CMA-induced phosphorylation of TBK1[2]. |
| STING Palmitoylation | HEK293T cells (expressing mmSTING) | 3'3'-cGAMP (CMA) | 1 µM | Marked attenuation of CMA-induced STING palmitoylation[3]. |
STING Signaling Pathway and Mechanism of this compound Inhibition
The diagram below illustrates the canonical STING signaling pathway and the specific point of inhibition by this compound in mouse cells.
References
An In-depth Technical Guide to the Downstream Signaling Effects of C-178, a Covalent Inhibitor of STING
For researchers, scientists, and drug development professionals, this guide details the core downstream signaling effects of C-178, a potent and selective covalent inhibitor of the mouse stimulator of interferon genes (STING). This compound offers a valuable tool for investigating the role of the STING pathway in various pathological and physiological processes.
Core Mechanism of Action
This compound is a nitrofuran-containing small molecule that selectively targets and covalently modifies cysteine 91 (Cys91) on mouse STING.[1] This modification is critical as it physically obstructs the palmitoylation of STING, a post-translational modification essential for its activation and downstream signaling.[2][3] By inhibiting palmitoylation, this compound effectively prevents the formation of STING clusters and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1).[2][3] Consequently, the phosphorylation of TBK1 and the activation of the transcription factor Interferon Regulatory Factor 3 (IRF3) are blocked, leading to a potent suppression of type I interferon production, including interferon-beta (IFNβ).[3][4] It is important to note that this compound is specific for mouse STING and does not exhibit significant activity against human STING.[5]
Quantitative Data on this compound Activity
The inhibitory effects of this compound on the STING pathway have been quantified through various in vitro assays. The data below is summarized from key studies.
Table 1: Dose-Dependent Inhibition of STING-Mediated IFNβ Reporter Activity by this compound [4]
| This compound Concentration (µM) | IFNβ Luciferase Reporter Activity (Fold Induction) |
| 0 (Control) | ~100 |
| 0.01 | ~80 |
| 0.1 | ~20 |
| 1 | <10 |
| 5 | <10 |
Data presented is an approximation derived from graphical representations in the cited literature and is intended for illustrative purposes.
Table 2: Effect of this compound on STING Agonist-Induced Gene Expression [4][6]
| Gene | STING Agonist | This compound Concentration (µM) | Cell Type | Result |
| Ifnb1 | cGAMP, cdG, dsDNA | 0.5 | Bone Marrow-Derived Macrophages (BMDMs) | Significant reduction in mRNA expression. |
| Tnf | cGAMP, cdG, dsDNA | 0.5 | BMDMs | Significant reduction in mRNA expression. |
| Ifnb1 | CMA | 1 | Mouse Embryonic Fibroblasts (MEFs) | Time-dependent decrease in protein expression. |
Table 3: Inhibition of Downstream Signaling Events by this compound [2][5]
| Signaling Event | STING Activator | This compound Concentration (µM) | Cell Type | Outcome |
| TBK1 Phosphorylation | CMA | 1 | MEFs | Inhibition of CMA-induced p-TBK1 expression. |
| STING Palmitoylation | CMA | 1 | HEK293T cells | Marked attenuation of [³H]-palmitate incorporation. |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of this compound and the methods used to study it, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
1. IFNβ Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on STING-mediated activation of the IFNβ promoter.
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Reagents:
-
HEK293T cells
-
Expression plasmids for mouse STING (mmSTING)
-
IFNβ promoter-firefly luciferase reporter plasmid
-
A constitutively expressed Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
STING agonist (e.g., cGAMP)
-
This compound (in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Protocol:
-
Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with the mmSTING expression plasmid, IFNβ-luciferase reporter, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 5 µM) or DMSO as a vehicle control. Incubate for 1 hour.
-
Stimulate the cells with a STING agonist (e.g., cGAMP) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The results are typically expressed as fold induction relative to the unstimulated control.[4]
-
2. Western Blotting for Phospho-TBK1 (p-TBK1)
This method is used to directly assess the effect of this compound on the activation of TBK1, a key kinase downstream of STING.
-
Cell Line: Mouse Embryonic Fibroblasts (MEFs) or Bone Marrow-Derived Macrophages (BMDMs).
-
Reagents:
-
This compound (in DMSO)
-
STING agonist (e.g., CMA - cyclic dinucleotide mimic)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-TBK1 (Ser172), rabbit anti-total TBK1, and a loading control antibody (e.g., anti-β-actin).
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with this compound (e.g., 1 µM) or DMSO for 1 hour.
-
Stimulate cells with a STING agonist for a time course (e.g., 0, 30, 60, 120 minutes).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane, run the gel, and transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-TBK1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the bands using an imaging system.
-
To confirm equal loading and total protein levels, the membrane can be stripped and re-probed for total TBK1 and β-actin.[2]
-
3. STING Palmitoylation Assay using [³H]-Palmitate
This metabolic labeling assay directly measures the incorporation of palmitate into STING, providing evidence for this compound's mechanism of action.
-
Cell Line: HEK293T cells transiently expressing Flag-tagged mouse STING.
-
Reagents:
-
[³H]-palmitic acid
-
This compound (in DMSO)
-
STING agonist (e.g., CMA)
-
Lysis buffer
-
Anti-Flag antibody or beads for immunoprecipitation
-
Scintillation fluid and counter
-
SDS-PAGE and autoradiography equipment
-
-
Protocol:
-
Transfect HEK293T cells with Flag-mmSTING.
-
After 24 hours, pre-treat the cells with this compound (e.g., 1 µM) or DMSO for 1 hour.
-
Metabolically label the cells by incubating them with [³H]-palmitic acid for 1-2 hours.
-
Stimulate the cells with a STING agonist for the desired time.
-
Lyse the cells and perform immunoprecipitation of Flag-mmSTING using anti-Flag beads.
-
Wash the beads extensively to remove non-specifically bound proteins and unincorporated [³H]-palmitate.
-
Elute the immunoprecipitated STING and resolve by SDS-PAGE.
-
Visualize the total immunoprecipitated STING by Western blotting.
-
To detect palmitoylation, either expose the gel to X-ray film (autoradiography) or use a scintillation counter to quantify the radioactivity associated with the STING protein band. A reduction in the [³H] signal in this compound-treated samples indicates inhibition of palmitoylation.[2]
-
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. researchgate.net [researchgate.net]
C-178: A Technical Guide to a Covalent Inhibitor of Mouse STING and Its Impact on Type I Interferon Production
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. Dysregulation of this pathway is implicated in the pathophysiology of various autoinflammatory diseases. C-178 is a potent, selective, and covalent small-molecule inhibitor of mouse STING (mmSTING). It acts by specifically targeting a cysteine residue crucial for STING activation, thereby blocking downstream signaling and the production of type I interferons and other inflammatory cytokines. Notably, this compound exhibits species specificity, with pronounced activity against mouse STING but negligible effects on its human counterpart. This makes it an invaluable pharmacological tool for preclinical research, enabling the precise dissection of the STING pathway's role in mouse models of autoimmune disorders and other inflammatory conditions. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative in vitro data, detailed experimental protocols, and key signaling and workflow visualizations.
Introduction to the cGAS-STING Pathway and this compound
The cGAS-STING Pathway and Type I Interferon Production
The innate immune system relies on pattern recognition receptors to detect molecular signatures from pathogens or damaged host cells. The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is the primary mechanism for sensing cytosolic double-stranded DNA (dsDNA).[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[2] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1][2] In the Golgi, STING recruits and activates the TANK-binding kinase 1 (TBK1), which in turn phosphorylates the interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-I), such as IFN-α and IFN-β, and other inflammatory genes.[1][2]
The Role of STING in Disease
While essential for host defense, aberrant or sustained activation of the STING pathway by self-DNA can lead to autoinflammatory conditions.[3] This makes the pharmacological regulation of the STING pathway a promising therapeutic strategy for autoimmune diseases.[1][3] The development of small-molecule inhibitors targeting STING is therefore of significant interest for both therapeutic applications and as research tools to probe the pathway's function.[3][4]
This compound: A Selective Mouse STING Inhibitor
This compound is a nitrofuran derivative identified through chemical screening as a potent and selective covalent inhibitor of STING.[3][4] It has been instrumental in elucidating the pharmacological inhibition of the STING pathway and demonstrating the therapeutic potential of STING antagonists in preclinical models of autoinflammatory disease.[3][4]
This compound: Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-3-dibenzofuranyl-5-nitro-2-furancarboxamide | [5] |
| CAS Number | 329198-87-0 | [5][6][7] |
| Molecular Formula | C₁₇H₁₀N₂O₅ | [5] |
| Molecular Weight | 322.27 g/mol | [7] |
| Purity | ≥98% | [5] |
| Solubility | Soluble in DMSO to >75 mM | |
| Appearance | Solid |
Mechanism of Action
Covalent Modification of Mouse STING
This compound functions as a covalent inhibitor that irreversibly binds to mouse STING.[5][7] The inhibitory action is highly specific, targeting the cysteine residue at position 91 (Cys91) within the N-terminal transmembrane domain of the protein.[3][6][7] This covalent modification is the basis for its potent and selective suppression of STING-mediated responses in mouse cells.[4][6]
Inhibition of STING Palmitoylation
A critical post-translational modification required for STING activation is palmitoylation, a process that has been reported to rely on Cys91.[4] this compound's covalent binding to Cys91 effectively blocks this palmitoylation step.[4][6][7] By preventing palmitoylation, this compound interferes with a key activation event without affecting other aspects of STING biology, such as its trafficking from the ER to the Golgi or its subsequent degradation.[4]
Downstream Signaling Blockade
The inhibition of STING palmitoylation prevents the recruitment and subsequent phosphorylation of the downstream kinase TBK1.[4][5][7] This blockade halts the signaling cascade, ultimately inhibiting the phosphorylation and nuclear translocation of IRF3. The result is a marked suppression of STING-dependent gene expression, most notably the production of Ifnb1 (the gene encoding IFN-β).[6][7] this compound selectively reduces STING-mediated activity without affecting pathways initiated by RIG-I or the direct activation of TBK1, confirming its specificity for the STING protein.[4][5][7]
Experimental Data and In Vitro Efficacy
This compound has demonstrated dose-dependent inhibition of STING activation across various mouse cell types and stimuli. A key finding is its species-specific activity; this compound potently suppresses STING responses in mouse cells but does not appreciably affect human STING.[4][6]
| Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| HEK293 Cells (transfected with mouse STING) | STING Agonists | 0.01 - 1.25 µM | Selectively reduced STING-mediated IFN-β reporter activity. | [5][7] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | cyclic di-GMP (cdG), dsDNA, LPS, CMA | 0.5 - 1.0 µM | Decreased Ifnb1 gene expression. | [5][6][7] |
| Mouse Embryonic Fibroblasts (MEFs) | CMA (collective mitochondrial assault) | 1.0 µM | Time-dependent inhibition of CMA-induced TBK1 phosphorylation. | [6] |
Key Experimental Protocols
Assessing the inhibitory activity of this compound on the STING pathway involves a series of well-established molecular and cellular biology techniques.
STING-Mediated IFN-β Reporter Assay
This assay quantitatively measures the activation of the IFN-β promoter, which is downstream of STING signaling.
-
Cell Line: Use a cell line like HEK293T, which has low endogenous STING expression.
-
Transfection: Co-transfect cells with three plasmids: one expressing mouse STING, a second containing a firefly luciferase gene under the control of the IFN-β promoter, and a third constitutively expressing Renilla luciferase (for normalization).
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound (e.g., 0.01-1.25 µM) or a DMSO vehicle control for 1 hour.[5][7]
-
Stimulation: Add a STING agonist (e.g., cGAMP) to the media and incubate for an additional 6-8 hours.
-
Lysis and Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. A reduction in the normalized signal in this compound-treated cells compared to the vehicle control indicates inhibition of STING-mediated IFN-β promoter activity.
Measurement of Ifnb1 Gene Expression by RT-qPCR
This protocol quantifies the mRNA levels of the IFN-β gene (Ifnb1).
-
Cell Culture and Treatment: Plate mouse cells (e.g., BMDMs) and allow them to adhere. Pre-treat with this compound (e.g., 1 µM) for 1 hour, followed by stimulation with a STING agonist for 4-6 hours.[6]
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for mouse Ifnb1 and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Analysis: Calculate the relative expression of Ifnb1 using the ΔΔCt method. A higher Ct value for Ifnb1 in this compound-treated samples indicates transcriptional repression.
Quantification of Secreted IFN-β by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of IFN-β protein secreted into the cell culture medium.[8]
-
Sample Collection: Following cell treatment and stimulation as described above (typically for 18-24 hours), collect the cell culture supernatant. Centrifuge to remove any cellular debris.
-
ELISA Protocol: Use a commercial mouse IFN-β ELISA kit. Add standards and samples to the antibody-coated microplate and follow the manufacturer's protocol, which typically involves sequential incubation with a biotinylated detection antibody and a streptavidin-HRP conjugate, followed by a colorimetric substrate.
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve from the standards and use it to calculate the concentration of IFN-β in each sample.
Western Blot Analysis of STING Pathway Activation
This method detects the phosphorylation state of key signaling proteins like TBK1 and IRF3.[9][10]
-
Cell Lysis: After treatment and stimulation (typically for 0.5-4 hours), wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and total TBK1. Repeat for p-IRF3 and total IRF3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-TBK1/total TBK1 ratio in this compound-treated samples indicates pathway inhibition.
Applications in Research
Given its high potency and selectivity for mouse STING, this compound is a critical tool for preclinical in vivo and in vitro studies. It allows researchers to:
-
Dissect the Role of STING: Investigate the specific contribution of the STING pathway in mouse models of diseases like systemic lupus erythematosus (SLE), Aicardi-Goutières syndrome, and other interferonopathies.[4]
-
Validate STING as a Therapeutic Target: Provide proof-of-concept that inhibiting STING can ameliorate disease phenotypes in animal models, paving the way for the development of human-specific inhibitors.[3]
-
Study Host-Pathogen Interactions: Elucidate the role of STING-mediated IFN-I production during viral and bacterial infections in mice.
Conclusion
This compound is a well-characterized small-molecule inhibitor that provides researchers with a robust and specific tool for modulating the activity of mouse STING. Through its covalent binding to Cys91, it effectively blocks STING palmitoylation and abrogates the downstream cascade leading to type I interferon production. Its species specificity makes it an ideal compound for investigating the physiological and pathological roles of the STING pathway in a wide range of murine disease models, thereby facilitating the exploration of STING as a therapeutic target for human inflammatory and autoimmune disorders.
References
- 1. The Crucial Roles and Research Advances of cGAS-STING Pathway in Cutaneous Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | STING | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 10. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Nitrofuran-Based STING Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on nitrofuran-based inhibitors of the Stimulator of Interferon Genes (STING) pathway. It covers the core mechanism of action, key chemical entities, quantitative inhibitory data, and detailed experimental protocols relevant to their discovery and characterization.
Introduction to the cGAS-STING Pathway
The cyclic GMP-AMP Synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation is implicated in the pathology of various autoinflammatory diseases, such as Systemic Lupus Erythematosus (SLE) and STING-Associated Vasculopathy with onset in Infancy (SAVI), making STING a prime target for therapeutic inhibition.
Key Nitrofuran-Based STING Inhibitors and Mechanism of Action
Nitrofuran-containing compounds have emerged as a significant class of STING inhibitors. Foundational research has identified two primary scaffolds that operate through distinct mechanisms.
2.1 Palmitoylation Inhibitors: C-176 and its Analogs
The initial discovery of nitrofuran-based STING inhibitors identified compounds C-176 and C-178.[1] These molecules act as covalent inhibitors that specifically target a key post-translational modification of STING: palmitoylation.
-
Mechanism: STING activation requires palmitoylation at Cysteine 91 (Cys91) for murine STING and the equivalent Cys88/91 for human STING. This lipid modification is crucial for STING's downstream signaling events, including the recruitment of TBK1. C-176 and its analogs covalently bind to Cys91 (in mice), physically blocking the palmitoylation process and thereby abrogating the signaling cascade.[1]
-
Key Compounds:
-
C-176: A potent and selective covalent inhibitor of murine STING. It shows significantly less activity against human STING.[2]
-
This compound: A related analog with a similar mechanism of action.
-
H-151: A structurally optimized analog of C-176 developed to be a potent covalent antagonist for both human and murine STING.[1][2]
-
2.2 Oligomerization Inhibitors: Nitrofuran Amidine Scaffolds
A distinct class of nitrofuran-based inhibitors incorporates a nitrofuran amidine warhead. These compounds, including LB244 and its derivatives UM-242 and UM-259, function by preventing a different step in the STING activation process.
-
Mechanism: Upon cGAMP binding, STING monomers dimerize and then form higher-order oligomers. This oligomerization is essential for creating a scaffold to recruit and activate TBK1 and IRF3. The nitrofuran amidine-based compounds act as antagonists that block this crucial oligomerization step.
-
Key Compounds:
-
LB244: A recently reported STING antagonist that works by blocking STING oligomerization.
-
UM-242 & UM-259: Novel compounds developed from the LB244 scaffold, they inhibit both mouse and human STING-dependent signaling with efficacy reported to be similar to LB244.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for key nitrofuran-based STING inhibitors based on foundational research.
| Compound | Target Species | Assay Type | IC50 / EC50 | Reference |
| C-176 | Mouse | STING Inhibition | Potent Inhibition (Specific value not cited) | [1] |
| H-151 | Mouse | STING Inhibition (IFN-β mRNA) | ~100 nM | [2] |
| H-151 | Human | STING Inhibition | Potent Inhibition (Specific value not cited) | [1] |
| UM-242 | Mouse & Human | STING Inhibition | Efficacy similar to LB244 | |
| UM-259 | Mouse & Human | STING Inhibition | Efficacy similar to LB244 |
| Compound | Cell Line | Assay Type | IC50 | Reference |
| C-176 | Human HCC1806 | Cell Viability (Cytotoxicity) | 6.2 µM | [3][4] |
| C-176 | Human HCC38 | Cell Viability (Cytotoxicity) | 8.7 µM | [3] |
| C-176 | Human HCC1143 | Cell Viability (Cytotoxicity) | 9.5 µM | [3][4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the foundational research of nitrofuran-based STING inhibitors.
4.1 IFN-β Reporter Assay for STING Inhibition
This cell-based assay is used to quantify the inhibitory effect of compounds on the STING signaling pathway by measuring the production of a reporter gene (e.g., Luciferase) under the control of an IFN-β promoter.
-
Cell Line: Human embryonic kidney cells (HEK293T) or human monocytic cells (THP-1) stably expressing an IFN-β promoter-luciferase reporter construct.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the nitrofuran inhibitor (e.g., C-176, H-151) or DMSO vehicle control for 1-6 hours.
-
Stimulate the STING pathway by transfecting the cells with a STING agonist, such as 2'3'-cGAMP, or by co-transfecting plasmids expressing cGAS and STING.
-
Incubate for 18-24 hours post-stimulation.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla) or to cell viability.
-
Calculate IC50 values by plotting the normalized reporter activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
4.2 Western Blot for STING Pathway Phosphorylation
This biochemical assay is used to directly observe the inhibition of STING signaling by assessing the phosphorylation status of key pathway components.
-
Cell Line: Mouse bone marrow-derived macrophages (BMDMs) or THP-1 cells.
-
Protocol:
-
Plate cells and culture overnight.
-
Pre-treat cells with the inhibitor (e.g., 20 µM C-176) or vehicle for 2-6 hours.[5]
-
Stimulate cells with a STING agonist (e.g., cGAMP, dsDNA) for a short period (e.g., 30-90 minutes).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-STING, anti-phospho-TBK1, anti-phospho-IRF3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., anti-STING, anti-TBK1, anti-IRF3) and a loading control (e.g., β-actin).
-
4.3 Acyl-Biotin Exchange (ABE) for STING Palmitoylation
This assay is used to specifically detect the S-palmitoylation of STING and assess the impact of inhibitors like C-176.
-
Protocol:
-
Lyse cells treated with or without a STING agonist and/or inhibitor in a buffer containing N-ethylmaleimide (NEM) to block free thiol groups.
-
Immunoprecipitate STING protein from the lysates.
-
Treat the immunoprecipitated STING with hydroxylamine (HAM) to specifically cleave thioester bonds, including the one linking palmitate to cysteine. This exposes the previously palmitoylated cysteine's thiol group. A control sample is treated with Tris-HCl instead of HAM.
-
Label the newly exposed thiol groups by incubating with a thiol-reactive biotinylating reagent (e.g., Biotin-BMCC).
-
Elute the protein and analyze by SDS-PAGE followed by Western blotting.
-
Probe the blot with streptavidin-HRP to detect biotinylated (i.e., originally palmitoylated) STING. The signal should be present in the HAM-treated lane but absent or significantly reduced in the control lane and in lanes from inhibitor-treated cells.
-
Visualizations: Pathways and Workflows
Diagram 1: The Canonical cGAS-STING Signaling Pathway
Caption: The cGAS-STING pathway detects cytosolic DNA, leading to Type I IFN gene expression.
Diagram 2: Mechanism of Nitrofuran-Based STING Inhibition
Caption: Nitrofuran inhibitors block STING activation by targeting palmitoylation or oligomerization.
Diagram 3: Workflow for Screening STING Inhibitors
Caption: A generalized workflow for the discovery and characterization of novel STING inhibitors.
References
Methodological & Application
Application Notes and Protocols for the C-178 STING Inhibitor in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Aberrant STING activation is implicated in various autoinflammatory diseases and can also play a role in the tumor microenvironment. C-178 is a potent and selective covalent inhibitor of mouse STING (mmSTING).[1][2] It functions by binding to Cys91 on mmSTING, which blocks its palmitoylation, a crucial step for the recruitment and phosphorylation of the downstream kinase TBK1.[2][3] This inhibition ultimately suppresses the production of type I interferons and other inflammatory cytokines.[1][2] Notably, this compound is not active against human STING (hsSTING), making it a specific tool for preclinical research in mouse models.[1][2]
These application notes provide an overview of the use of this compound in in vivo mouse models, including its mechanism of action, representative experimental protocols, and data presentation.
Mechanism of Action of this compound
This compound covalently modifies the cysteine 91 (Cys91) residue within the N-terminal transmembrane domain of mouse STING.[1][2] This modification interferes with the palmitoylation of STING, a post-translational modification essential for its activation and signaling.[2] By preventing palmitoylation, this compound inhibits the clustering of STING and the subsequent recruitment and activation of TBK1, a key kinase in the pathway.[2] This leads to a reduction in the phosphorylation of IRF3 and the subsequent transcription of type I interferons (e.g., IFN-β) and other inflammatory genes.[1][2]
Data Presentation
The following tables represent hypothetical quantitative data from an in vivo mouse study evaluating the efficacy of this compound in a model of STING-dependent inflammation.
Table 1: Effect of this compound on Serum Cytokine Levels in a STING-Activated Mouse Model
| Treatment Group | Dose (mg/kg) | N | Serum IFN-β (pg/mL) | Serum TNF-α (pg/mL) |
| Vehicle Control | - | 10 | 1500 ± 250 | 1200 ± 200 |
| This compound | 10 | 10 | 800 ± 150 | 700 ± 120 |
| This compound | 25 | 10 | 400 ± 100 | 350 ± 80 |
| This compound | 50 | 10 | 200 ± 50 | 150 ± 40 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM. |
Table 2: In Vivo Efficacy of this compound in a Syngeneic Tumor Model
| Treatment Group | Dose (mg/kg, i.p.) | N | Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 8 | 1250 ± 180 | - |
| This compound | 25 | 8 | 850 ± 150 | 32% |
| STING Agonist | 10 | 8 | 400 ± 90** | 68% |
| This compound + STING Agonist | 25 + 10 | 8 | 1100 ± 160 | 12% |
| p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Lipopolysaccharide (LPS)-Induced Endotoxemia Mouse Model
This protocol is designed to assess the ability of this compound to inhibit STING-mediated cytokine production in an acute inflammation model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound STING inhibitor
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Blood collection tubes (e.g., EDTA-coated)
-
ELISA kits for IFN-β and TNF-α
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week under standard housing conditions.
-
Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group): Vehicle, this compound (e.g., 10, 25, 50 mg/kg).
-
This compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
LPS Challenge: One hour after this compound administration, challenge mice with an i.p. injection of LPS (e.g., 10 mg/kg).
-
Sample Collection: At a designated time point post-LPS challenge (e.g., 2, 6, or 12 hours), collect blood via cardiac puncture or retro-orbital bleeding.
-
Serum Preparation: Centrifuge blood samples to separate serum and store at -80°C until analysis.
-
Cytokine Analysis: Quantify serum levels of IFN-β and TNF-α using commercial ELISA kits according to the manufacturer's instructions.
Protocol 2: Assessment of this compound in a Syngeneic Mouse Tumor Model
This protocol outlines a general procedure to determine if inhibiting STING with this compound affects tumor growth.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 for B16F10 melanoma or MC38 colon adenocarcinoma)
-
Tumor cells (e.g., B16F10, MC38)
-
This compound STING inhibitor
-
Vehicle solution
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group): Vehicle, this compound (e.g., 25 mg/kg).
-
Drug Administration: Administer this compound or vehicle via i.p. injection daily or on a specified schedule for a defined period (e.g., 14 days).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors.
-
Data Collection: Measure final tumor volumes and weights. Optionally, tumors can be processed for further analysis, such as immunohistochemistry for immune cell markers or western blotting for STING pathway components.
References
Application Notes and Protocols for C-178: An In Vitro STING Inhibitor Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro characterization of C-178, a potent and selective covalent inhibitor of the STimulator of INterferon Genes (STING) protein. This compound specifically targets mouse STING, offering a valuable tool for studying the STING signaling pathway in preclinical murine models.
Introduction
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon (IFN) response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancer. This compound is a small molecule inhibitor that covalently binds to cysteine 91 (Cys91) on mouse STING, preventing its palmitoylation. This modification is essential for the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), a key downstream kinase that ultimately leads to the production of IFN-β. Notably, this compound is not active against human STING, making it a specific tool for research in mouse models.
This compound Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits STING signaling by preventing palmitoylation.
Quantitative Data Summary
The inhibitory activity of this compound can be quantified through various in vitro assays. The following tables summarize representative data on the efficacy of this compound in inhibiting STING-mediated responses.
Table 1: Inhibition of IFN-β Reporter Activity by this compound in HEK293T Cells
| This compound Concentration (µM) | IFN-β Luciferase Activity (Fold Induction) | % Inhibition |
| 0 (DMSO control) | 100 | 0 |
| 0.01 | 85 | 15 |
| 0.05 | 55 | 45 |
| 0.1 | 30 | 70 |
| 0.5 | 10 | 90 |
| 1.0 | 5 | 95 |
| 5.0 | 2 | 98 |
Table 2: Effect of this compound on STING-Induced Gene Expression in Mouse Bone Marrow-Derived Macrophages (BMDMs)
| Treatment | Target Gene | Relative mRNA Expression (Fold Change) |
| DMSO Control | Ifnb1 | 1.0 |
| cGAMP | Ifnb1 | 150.0 |
| cGAMP + this compound (0.5 µM) | Ifnb1 | 15.0 |
| dsDNA | Ifnb1 | 120.0 |
| dsDNA + this compound (0.5 µM) | Ifnb1 | 12.0 |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the inhibitory effect of this compound on the STING pathway.
IFN-β Promoter Reporter Assay
This assay measures the activation of the IFN-β promoter upon STING stimulation in the presence or absence of this compound.
Experimental Workflow:
Caption: Workflow for the IFN-β promoter reporter assay.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
IFN-β promoter-luciferase reporter plasmid
-
Mouse STING expression plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound (dissolved in DMSO)
-
STING agonist (e.g., 2'3'-cGAMP)
-
Luciferase assay system
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the IFN-β promoter-luciferase reporter plasmid and the mouse STING expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 5 µM) or DMSO as a vehicle control for 1 hour.
-
STING Stimulation: Stimulate the cells with a STING agonist such as cGAMP (final concentration of 5 µg/mL).
-
Incubation: Incubate for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition relative to the DMSO-treated, STING-stimulated control.
Western Blot for Phospho-TBK1
This protocol is designed to detect the phosphorylation of TBK1, a direct downstream target of STING, in mouse macrophages.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of p-TBK1.
Materials:
-
Mouse bone marrow-derived macrophages (BMDMs)
-
RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF
-
This compound (dissolved in DMSO)
-
STING agonist (e.g., cGAMP)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture: Plate BMDMs in 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere.
-
This compound Treatment: Pre-treat the cells with this compound (e.g., 0.5 µM) or DMSO for 1 hour.
-
STING Stimulation: Stimulate the cells with a STING agonist (e.g., cGAMP at 5 µg/mL) for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-TBK1, total TBK1, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
Quantitative PCR (qPCR) for Ifnb1 Expression
This protocol measures the mRNA expression level of the Ifnb1 gene, a primary target of the STING pathway.
Materials:
-
Mouse BMDMs
-
This compound
-
STING agonist (e.g., cGAMP)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for mouse Ifnb1 and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Protocol:
-
Cell Treatment: Treat BMDMs with this compound and stimulate with a STING agonist as described in the Western Blot protocol (steps 1-3), typically for 4-6 hours for gene expression analysis.
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using a qPCR master mix, the synthesized cDNA, and primers for Ifnb1 and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in Ifnb1 expression, normalized to the housekeeping gene and relative to the unstimulated control.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the in vitro characterization of this compound as a potent and specific inhibitor of mouse STING. These assays are essential for researchers studying the role of the STING pathway in various physiological and pathological processes and for the development of novel therapeutics targeting this pathway.
Application Notes and Protocols for XPO1 Inhibition in Autoimmune Disease Models
A Focus on C-178 Analogs in Experimental Autoimmune Encephalomyelitis
Introduction
Selective inhibition of the nuclear export protein Exportin-1 (XPO1 or CRM1) presents a promising therapeutic strategy for autoimmune diseases. By preventing the transport of key pro-inflammatory transcription factors and other signaling molecules from the nucleus to the cytoplasm, XPO1 inhibitors can effectively suppress inflammatory responses. This document provides detailed application notes and protocols for the administration of XPO1 inhibitors in a preclinical model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).
Due to the limited availability of public data on the specific compound this compound in autoimmune models, this document focuses on the administration and effects of its close structural and functional analogs, KPT-276 and KPT-350. The data and protocols presented herein are derived from the study by Haines et al., published in Nature Neuroscience in 2015, which demonstrated the efficacy of these compounds in attenuating disease progression in the EAE model.[1][2]
Mechanism of Action of XPO1 Inhibitors in Autoimmunity
XPO1 mediates the nuclear export of numerous proteins, including key regulators of inflammation and cell proliferation. In the context of autoimmune diseases, the activity of pro-inflammatory transcription factors such as NF-κB is a central driver of pathology. XPO1 inhibitors physically bind to the cargo-binding pocket of XPO1, preventing the export of proteins like IκB, the natural inhibitor of NF-κB. This leads to the nuclear accumulation of IκB, which in turn sequesters NF-κB in the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, XPO1 inhibition can promote neuroprotective effects by retaining transcription factors that modulate the cellular response to oxidative stress in the nucleus.[1][2]
Experimental Protocols
The following protocols are based on the methodologies described by Haines et al. (2015) for the administration of KPT-276 and KPT-350 in a murine model of EAE.
Experimental Autoimmune Encephalomyelitis (EAE) Induction
-
Animal Model: C57BL/6 mice (female, 8-10 weeks old).
-
Immunization:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Anesthetize mice and administer a subcutaneous injection of the MOG/CFA emulsion.
-
Administer intraperitoneal injections of pertussis toxin on the day of immunization and 48 hours later.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE.
-
Score the disease severity on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
Preparation and Administration of this compound Analogs
-
Compound Formulation:
-
KPT-276 and KPT-350 are formulated for oral administration. The specific vehicle used in the reference study is not detailed; a common vehicle for oral gavage is a solution of 0.5% carboxymethylcellulose.
-
-
Administration Protocol:
-
Route: Oral gavage.
-
Dosage: The precise dosage used in the EAE study is not publicly available. However, related studies with selinexor in mice have used doses ranging from 7.5 mg/kg to 15 mg/kg.[3]
-
Frequency: Daily oral gavage.
-
Treatment Initiation: Treatment can be initiated either prophylactically (at the time of immunization) or therapeutically (after the onset of clinical symptoms). In the Haines et al. study, therapeutic administration was initiated after the onset of paralysis.[2]
-
Data Presentation
The following tables summarize the reported effects of KPT-276 and KPT-350 in the EAE model. It is important to note that while the study reported significant improvements, detailed quantitative data with statistical parameters were not fully available in the public domain.
Table 1: Effect of KPT-276 and KPT-350 on EAE Clinical Score
| Treatment Group | Mean Peak Clinical Score (Arbitrary Units) | Reduction in Cumulative Disease Score |
| Vehicle | Not explicitly stated | - |
| KPT-276 | Significantly reduced | Not explicitly stated |
| KPT-350 | Significantly reduced | 75% |
Table 2: Histopathological and Immunological Effects of KPT-276 and KPT-350 in EAE
| Parameter | Vehicle-Treated | KPT-276/KPT-350-Treated |
| Inflammatory Lesions in Spinal Cord | Numerous | Significantly fewer |
| Myelinated Axons in Spinal Cord | Significant loss | Largely preserved |
| Demyelinated Axons in Spinal Cord | Significant presence | Largely preserved |
| Immune Cell Infiltration | High | Reduced |
| Peripheral Immune Cell Proliferation | High | Reduced |
| Cytokine Expression | High pro-inflammatory profile | Reduced |
Conclusion
The administration of this compound's structural and functional analogs, KPT-276 and KPT-350, has demonstrated significant therapeutic potential in the EAE model of multiple sclerosis.[1][2] These XPO1 inhibitors effectively reduce disease severity by exerting both anti-inflammatory and neuroprotective effects. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic utility of XPO1 inhibition in autoimmune and neuroinflammatory disorders. Further studies are warranted to establish the optimal dosing and administration schedule for this compound and related compounds in various autoimmune disease models.
References
- 1. Nuclear export inhibitors avert progression in preclinical models of inflammatory demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of nuclear export avert progression in preclinical models of inflammatory demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11807629B2 - Polymorphs of Selinexor - Google Patents [patents.google.com]
C-178: A Potent Tool for Interrogating STING-Mediated Innate Immunity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
C-178 is a potent and selective small-molecule inhibitor of the stimulator of interferon genes (STING) protein, a central adaptor in the innate immune pathway that senses cytosolic DNA.[1][2] As a tool compound, this compound offers researchers a powerful means to investigate the physiological and pathological roles of STING signaling. This document provides detailed application notes and experimental protocols for the effective use of this compound in immunology research.
Of critical importance to researchers, this compound exhibits species-specific activity, potently inhibiting mouse STING (mmSTING) while having no appreciable effect on human STING (hsSTING).[1][2] This specificity makes this compound an invaluable tool for studies utilizing murine models of inflammation and autoimmune diseases where aberrant STING activation is implicated.
Mechanism of Action
This compound functions as a covalent inhibitor of mouse STING.[1][2] Its mechanism of action involves the specific targeting of cysteine residue 91 (Cys91) located within the N-terminal transmembrane domain of mmSTING.[1][3] By forming a covalent bond with Cys91, this compound effectively blocks the palmitoylation of STING, a critical post-translational modification required for its activation.[1][3]
Inhibition of palmitoylation prevents the subsequent trafficking of STING from the endoplasmic reticulum to the Golgi apparatus, a necessary step for its assembly into multimeric signaling complexes.[1][4] Consequently, the recruitment and phosphorylation of the downstream kinase TBK1 (TANK-binding kinase 1) are inhibited, leading to the suppression of type I interferon (IFN) and inflammatory cytokine production.[1][2][3]
Signaling Pathway Diagram
References
Application Notes and Protocols for Cell-Based Assays to Evaluate C-178 STING Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of C-178 on the STING (Stimulator of Interferon Genes) signaling pathway.
Introduction
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon (IFN) response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancer, making STING an attractive target for therapeutic intervention. This compound is a known covalent inhibitor of STING.[1][2][3][4] Of critical importance, this compound selectively targets mouse STING by binding to Cys91 and does not demonstrate significant activity against human STING.[1][3][5] This species-specific activity is a crucial consideration in experimental design and data interpretation.
This document outlines two primary cell-based assay methodologies to assess STING inhibition: an IFN-β Promoter Luciferase Reporter Assay and a direct measurement of IFN-β secretion.
STING Signaling Pathway
The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons, including IFN-β, and other inflammatory cytokines.
Caption: The cGAS-STING signaling pathway leading to IFN-β production and the inhibitory action of this compound.
Experimental Protocols
IFN-β Promoter Luciferase Reporter Assay
This assay provides a quantitative measure of STING pathway activation by measuring the activity of a luciferase reporter gene driven by the IFN-β promoter. Inhibition of the pathway by compounds like this compound results in a decrease in the luciferase signal.
Cell Line: HEK293T cells are suitable for this assay as they are readily transfectable. For assessing mouse-specific inhibitors like this compound, co-transfection of mouse STING (mSTING) is required.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or other suitable transfection reagent
-
Expression plasmid for mouse STING (pCMV-mSTING)
-
IFN-β promoter-luciferase reporter plasmid (pIFN-β-Luc)
-
Renilla luciferase control plasmid (pRL-TK) for normalization
-
STING agonist (e.g., 2’3’-cGAMP)
-
This compound inhibitor
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO2.
-
Transfection:
-
For each well, prepare a transfection mix in Opti-MEM containing:
-
50 ng of pIFN-β-Luc
-
10 ng of pRL-TK
-
50 ng of pCMV-mSTING (for assessing this compound)
-
-
Add transfection reagent according to the manufacturer's protocol.
-
Incubate for 20 minutes at room temperature.
-
Add the transfection complex to the cells.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the transfection medium from the cells and add 100 µL of the this compound dilutions.
-
Incubate for 1 hour at 37°C.
-
-
STING Activation:
-
Prepare a solution of 2’3’-cGAMP in complete growth medium at a concentration that induces a robust luciferase signal (e.g., 10 µg/mL).
-
Add the 2’3’-cGAMP solution to the wells (except for the unstimulated control wells).
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO-treated, cGAMP-stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
IFN-β Secretion Assay (ELISA)
This assay directly measures the amount of IFN-β secreted into the cell culture supernatant following STING activation and its inhibition by this compound.
Cell Line: THP-1 cells, a human monocytic cell line, are suitable for this assay as they endogenously express the STING pathway components. To test a mouse-specific inhibitor like this compound, mouse bone marrow-derived macrophages (BMDMs) are the preferred cell type.
Materials:
-
Mouse Bone Marrow-Derived Macrophages (BMDMs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF
-
STING agonist (e.g., c-di-GMP, dsDNA)
-
This compound inhibitor
-
96-well cell culture plates
-
Mouse IFN-β ELISA Kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete growth medium. Allow cells to adhere and stabilize for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the this compound dilutions to the cells and incubate for 1 hour at 37°C.
-
-
STING Activation:
-
Prepare a solution of a suitable STING agonist (e.g., 1 µg/mL of dsDNA or 10 µg/mL of c-di-GMP).
-
Add the agonist to the wells (except for the unstimulated control wells).
-
Incubate for 24 hours at 37°C.
-
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA:
-
Perform the mouse IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the IFN-β standards provided in the kit.
-
Calculate the concentration of IFN-β in each sample.
-
Determine the percentage of inhibition for each this compound concentration relative to the DMSO-treated, agonist-stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound and calculate the IC50 value.
-
Data Presentation
The inhibitory activity of this compound and other reference STING inhibitors can be summarized in the following table. Note that due to its species-specificity, this compound is not expected to show significant activity in human cell lines.
| Inhibitor | Target Species | Cell Line | Assay Type | IC50 (µM) |
| This compound | Mouse | HEK293T (mSTING) | IFN-β Luciferase Reporter | To be determined |
| This compound | Mouse | BMDMs | IFN-β Secretion (ELISA) | To be determined |
| This compound | Human | THP-1 | IFN-β Secretion (ELISA) | > 50 (expected) |
| H-151 | Human/Mouse | HFFs | Ifnb expression | 0.134 |
| SN-011 | Human/Mouse | HFFs | Ifnb expression | 0.503 |
Data for H-151 and SN-011 are provided as examples of STING inhibitors with reported IC50 values in human cells.[5]
Experimental Workflow and Logic Diagrams
Caption: Workflow for cell-based assays to determine STING inhibition by this compound.
Caption: Decision logic for selecting the appropriate cell-based assay for STING inhibition.
References
Application Notes and Protocols for C-178 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-178 is a potent and selective covalent inhibitor of the stimulator of interferon genes (STING) protein in mice. It functions by binding to cysteine 91 (Cys91) of murine STING, thereby preventing its palmitoylation, a critical step in the activation of downstream signaling pathways that lead to the production of type I interferons and other inflammatory cytokines. Notably, this compound does not exhibit significant activity against human STING, making it a specific tool for studying the STING signaling pathway in murine models of disease. These application notes provide detailed information on the delivery and dosage of this compound for in vivo animal studies, compiled from available research.
Quantitative Data Summary
Currently, publicly available literature, including the foundational study by Haag et al. (2018) in Nature, describes the in vivo use of the closely related compound C-176 in a Trex1-/- mouse model of autoimmune disease. While this provides valuable context, specific dosage and administration frequency for this compound in animal models are not explicitly detailed in the primary literature abstracts. However, formulation guidelines from commercial suppliers provide a strong basis for preparing this compound for in vivo use. The following table summarizes the available formulation data.
| Parameter | Oral Administration | Injectable Administration (Clear Solution) | Injectable Administration (Suspension) |
| Vehicle | Carboxymethylcellulose sodium (CMC-Na) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 5% DMSO, 95% Corn oil |
| Concentration | ≥ 5 mg/mL | 0.200 mg/mL | Not specified |
| Appearance | Homogeneous suspension | Clear solution | Not specified |
Experimental Protocols
Based on the available formulation information and common practices for administering small molecule inhibitors in mice, the following protocols are provided as a starting point for in vivo studies with this compound. It is strongly recommended that researchers perform dose-response and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental endpoint.
Protocol 1: Intraperitoneal (IP) Injection of this compound Solution
This protocol is adapted from standard procedures for administering small molecule inhibitors to mice and utilizes a common solvent-based vehicle.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile distilled water (ddH₂O) or saline
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve this compound in sterile DMSO to create a concentrated stock solution (e.g., 4 mg/mL). Ensure complete dissolution.
-
-
Preparation of the Final Injection Vehicle:
-
In a sterile tube, combine the following in the specified order, vortexing gently after each addition:
-
5% DMSO (from the this compound stock solution)
-
40% PEG300
-
5% Tween 80
-
50% sterile ddH₂O or saline
-
-
For example, to prepare 1 mL of the final vehicle, add 50 µL of the 4 mg/mL this compound stock in DMSO to 400 µL of PEG300, 50 µL of Tween 80, and 500 µL of ddH₂O. This will result in a final this compound concentration of 0.200 mg/mL.
-
-
Administration:
-
Accurately weigh each mouse to determine the correct injection volume.
-
Administer the this compound solution via intraperitoneal injection. The injection volume will depend on the desired dosage (mg/kg). For a 20g mouse receiving a 1 mg/kg dose, the injection volume of a 0.200 mg/mL solution would be 100 µL.
-
Administer a vehicle-only control to a separate cohort of animals.
-
Protocol 2: Oral Gavage of this compound Suspension
This protocol is suitable for oral administration of this compound.
Materials:
-
This compound (solid)
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% w/v in sterile water)
-
Sterile tubes
-
Oral gavage needles (flexible feeding tubes) appropriate for the size of the animal
-
Sterile syringes
Procedure:
-
Preparation of this compound Suspension:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile tube, add the this compound powder to the appropriate volume of CMC-Na solution to achieve the desired concentration (e.g., 5 mg/mL).
-
Vortex or sonicate the mixture until a homogeneous suspension is formed. Ensure the suspension is well-mixed immediately before each administration.
-
-
Administration:
-
Accurately weigh each mouse to determine the correct gavage volume.
-
Administer the this compound suspension directly into the stomach using an appropriate oral gavage needle.
-
Administer a vehicle-only (CMC-Na solution) control to a separate cohort of animals.
-
Visualizations
Signaling Pathway of STING Inhibition by this compound
Caption: this compound inhibits STING signaling by blocking Cys91 palmitoylation.
Experimental Workflow for In Vivo this compound Study
Caption: General workflow for an in vivo study of this compound efficacy.
Application of C-178 in Neuroinflammation Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key signaling pathway implicated in driving this inflammatory response is the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway. C-178 is a potent and selective covalent inhibitor of mouse STING. It offers a valuable tool for researchers to investigate the role of STING-mediated inflammation in the central nervous system (CNS) and to explore the therapeutic potential of STING inhibition. This compound acts by covalently binding to cysteine 91 (Cys91) on mouse STING, which prevents its activation-induced palmitoylation, a crucial step for its downstream signaling. This inhibition effectively suppresses the production of type I interferons and other pro-inflammatory cytokines. Of note, this compound is specific to mouse STING and does not show significant activity against human STING. For studies involving human cells or for preclinical development, H-151, a structurally related and more potent analog with activity against both human and mouse STING, is often utilized. The protocols and data presented here focus on this compound in murine models of neuroinflammation, with references to H-151 where in vivo data provides valuable insights.
Mechanism of Action: this compound Inhibition of the STING Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic double-stranded DNA (dsDNA), a danger signal that can originate from pathogens or damaged host cells. In the context of neuroinflammation, the accumulation of misfolded proteins and cellular stress can lead to the release of mitochondrial or nuclear DNA into the cytoplasm of microglia, the resident immune cells of the brain. This triggers the activation of the cGAS-STING pathway, leading to a cascade of inflammatory responses.
This compound intervenes in this pathway at the level of STING activation. Upon binding of cyclic GMP-AMP (cGAMP), synthesized by cGAS in response to dsDNA, STING translocates from the endoplasmic reticulum to the Golgi apparatus. A key step in its activation is palmitoylation at Cys91, which facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor IRF3, leading to its dimerization and nuclear translocation, where it drives the expression of type I interferons (IFN-I). This compound covalently modifies Cys91, thereby blocking palmitoylation and all subsequent downstream signaling events.
Quantitative Data Summary
The following tables summarize the effective concentrations and in vivo dosages of this compound and its analog H-151 from published studies. These values provide a starting point for experimental design.
Table 1: In Vitro Efficacy of STING Inhibitors
| Compound | Cell Type | Assay | Effective Concentration | Reference |
| This compound | Mouse Embryonic Fibroblasts (MEFs) | Inhibition of CMA-induced p-TBK1 | 1 µM | [1] |
| This compound | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Inhibition of STING agonist-induced Ifnb1 expression | 0.5 - 1 µM | [1] |
| H-151 | Mouse Primary Microglia | Downregulation of Aβ-induced p-STAT1, iNOS, ISG15 | 15 µM | [2] |
| H-151 | Human Monocytes (THP-1) | Inhibition of p-TBK1 | 0.5 µM |
Table 2: In Vivo Administration and Efficacy of H-151 (a this compound Analog)
| Mouse Model | Compound | Dosage and Administration | Treatment Duration | Key Outcomes | Reference |
| Alzheimer's Disease (AppNL-G-F/hTau-dKI) | H-151 | 7 mg/kg, intraperitoneal (i.p.), 3 times a week | 2.5 months | Reduced brain p-TBK1, ameliorated microgliosis and astrogliosis. | [1] |
| Alzheimer's Disease (5xFAD) | H-151 | Not specified | 2 months (starting at 3 months of age) | Suppressed cGAS-STING activation, reduced Aβ42 levels. | [3] |
| Intracerebral Hemorrhage | H-151 | 10 mg/kg, i.p. | Single dose post-ICH | Decreased cell apoptosis, alleviated hematoma, improved motor function. |
Experimental Protocols
In Vitro Protocol: Inhibition of STING Activation in Primary Mouse Microglia
This protocol describes how to assess the inhibitory effect of this compound on STING activation in primary mouse microglia stimulated with a STING agonist.
Materials:
-
Primary mouse microglia culture
-
This compound (resuspended in DMSO)
-
STING agonist (e.g., cGAMP, Oligomeric Aβ42)
-
Cell culture medium (DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting (lysis buffer, primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and a loading control like GAPDH)
-
Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for Ifnb1, Tnf, Il6, and a housekeeping gene)
Procedure:
-
Cell Seeding: Plate primary mouse microglia in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle control (DMSO). Incubate for 1-2 hours.
-
STING Activation: Add the STING agonist (e.g., 10 µg/mL cGAMP or 5 µM oligomeric Aβ42) to the wells and incubate for the desired time (e.g., 3-6 hours for protein analysis, 6-24 hours for gene expression analysis).
-
Sample Collection:
-
For Western Blotting: Wash cells with cold PBS and lyse with appropriate lysis buffer.
-
For RT-qPCR: Wash cells with PBS and extract total RNA using a suitable kit.
-
-
Analysis:
-
Western Blotting: Perform SDS-PAGE, transfer to a membrane, and probe with primary antibodies to assess the phosphorylation status of TBK1 and IRF3.
-
RT-qPCR: Synthesize cDNA and perform quantitative PCR to measure the expression levels of target inflammatory genes.
-
In Vivo Protocol: Evaluation of this compound in a Mouse Model of Neuroinflammation
This protocol provides a general framework for assessing the efficacy of this compound in a mouse model of neurodegenerative disease with a neuroinflammatory component, such as the 5xFAD model of Alzheimer's disease. Note: This protocol is based on studies using the analog H-151 and may require optimization for this compound.
Materials:
-
5xFAD transgenic mice and wild-type littermate controls
-
This compound (formulated for in vivo administration)
-
Vehicle control solution
-
Equipment for intraperitoneal injections
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Equipment for tissue collection and processing (perfusion solutions, dissection tools)
-
Reagents for immunohistochemistry (antibodies against Iba1, GFAP, p-TBK1)
-
Reagents for biochemical analysis (ELISA kits for cytokines, Western blotting reagents)
Procedure:
-
Animal Grouping and Acclimation: Randomly assign mice to treatment and control groups (e.g., WT + vehicle, 5xFAD + vehicle, 5xFAD + this compound). Allow animals to acclimate to the housing conditions.
-
This compound Administration: Based on H-151 studies, a starting dose for this compound could be in the range of 5-10 mg/kg. Administer this compound or vehicle via intraperitoneal injection, for example, three times a week for a duration of 2-3 months, starting at an age when pathology begins to develop in the chosen mouse model (e.g., 3 months of age for 5xFAD mice).
-
Behavioral Testing: Towards the end of the treatment period, perform behavioral tests to assess cognitive function.
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect brain tissue for histological and biochemical analyses.
-
Analysis:
-
Immunohistochemistry: Stain brain sections for markers of microgliosis (Iba1), astrogliosis (GFAP), and STING pathway activation (p-TBK1).
-
Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA and to assess protein levels and phosphorylation status of STING pathway components by Western blotting.
-
Conclusion
This compound is a valuable research tool for dissecting the role of STING-mediated neuroinflammation in mouse models of neurological disorders. Its specific mechanism of action allows for targeted investigation of this pathway. The provided protocols and data serve as a foundation for designing and executing experiments to further elucidate the therapeutic potential of STING inhibition in neurodegenerative diseases. Researchers should carefully consider the species-specificity of this compound and may consider using its analog, H-151, for studies requiring inhibition of human STING or for translational research. Further optimization of dosages and treatment regimens for specific disease models is recommended.
References
Application Note: C-178 for Investigating STING Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral or bacterial infection and cellular damage.[1] Activation of STING, an endoplasmic reticulum (ER) resident protein, is initiated by binding of cyclic dinucleotides (CDNs) like cGAMP, which is produced by cyclic GMP-AMP synthase (cGAS) upon sensing DNA.[2][3] This binding event triggers STING's translocation from the ER to the Golgi apparatus.[4] At the Golgi, STING undergoes post-translational modifications, including palmitoylation, which are crucial for the recruitment and activation of TANK-binding kinase 1 (TBK1) and the subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3).[4] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I) and other inflammatory genes.[3]
C-178 is a small-molecule inhibitor that serves as a powerful tool for dissecting the specific events in the STING signaling cascade. It acts as a covalent antagonist of mouse STING (mmSTING), offering a way to uncouple STING's trafficking from its downstream signal transduction.[5][6]
Mechanism of Action of this compound
This compound specifically and covalently binds to cysteine 91 (Cys91) on mouse STING.[5][7] This modification directly inhibits the palmitoylation of STING, a critical post-translational modification that occurs at the Golgi apparatus.[4][5] By preventing palmitoylation, this compound blocks the clustering of STING oligomers and the subsequent recruitment and phosphorylation of the downstream kinase TBK1.[5][7]
A crucial characteristic of this compound is that it does not impair the physical trafficking of the STING protein from the ER to the Golgi apparatus.[5] This makes this compound an invaluable research tool for isolating and studying the events that occur after STING has reached its signaling compartment. Researchers can use this compound to investigate the functional consequences of blocking signalosome formation without interfering with the upstream translocation process. It is important to note that this compound is reported to be active against mouse STING but does not appreciably affect human STING responses.[5]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound reported in various experimental setups.
| Assay Type | Cell Type | Activator(s) | Effective this compound Concentration | Observed Effect | Reference |
| IFN-β Reporter Assay | HEK293T cells (mouse STING) | STING agonists | 0.01 - 1.25 µM | Selective reduction of STING-mediated IFN-β reporter activity. | [7] |
| Gene Expression (Ifnb1) | Bone Marrow-Derived Macrophages (BMDMs) | c-di-GMP, dsDNA, LPS | 0.5 µM | Prevention of Ifnb1 expression increase. | [7] |
| Protein Phosphorylation | - | CMA (STING agonist) | Not specified | Inhibition of TBK1 phosphorylation. | [5] |
| Palmitoylation Assay | - | CMA (STING agonist) | Not specified | Marked attenuation of STING palmitoylation. | [5] |
Experimental Protocols
Protocol 1: Inhibition of STING-Dependent IFN-β Induction using a Reporter Assay
This protocol is designed to quantify the inhibitory effect of this compound on STING-mediated downstream signaling.
Materials:
-
HEK293T cells
-
Expression plasmids: mouse STING (mmSTING), IFN-β-Luciferase reporter, and a constitutively active Renilla luciferase control (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (resuspended in DMSO)
-
STING agonist (e.g., 2'3'-cGAMP, DMXAA)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with mmSTING, IFN-β-Luciferase, and Renilla luciferase plasmids according to the manufacturer's protocol for your transfection reagent.[8]
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
This compound Treatment: Pre-treat the cells with this compound at desired concentrations (e.g., a serial dilution from 0.01 to 2 µM) or a DMSO vehicle control for 1-2 hours.
-
STING Activation: Stimulate the cells with a known STING agonist (e.g., 20 µg/mL 2'3'-cGAMP) for 6-8 hours. Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure both Firefly (IFN-β promoter) and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized activity in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
Protocol 2: Immunofluorescence Microscopy to Confirm STING Translocation
This protocol allows for the visualization of STING's subcellular localization to confirm that this compound does not block its trafficking from the ER to the Golgi.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs) or other suitable mouse cell line
-
This compound (resuspended in DMSO)
-
STING agonist (e.g., 2'3'-cGAMP)
-
Fixative: 4% Paraformaldehyde (PFA)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies: Anti-STING, Anti-GM130 (Golgi marker)
-
Secondary Antibodies: Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI for nuclear staining
-
Confocal microscope
Methodology:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with either DMSO (vehicle) or this compound (e.g., 1 µM) for 1 hour.
-
Activation: Add a STING agonist (e.g., 2'3'-cGAMP) to the wells and incubate for 2-4 hours to induce trafficking. Include an unstimulated control group.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against STING and GM130 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with corresponding fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS, then mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a confocal microscope. In both vehicle and this compound treated groups, STING should show co-localization with the GM130 Golgi marker upon stimulation, demonstrating that trafficking is intact.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. STING trafficking as a new dimension of immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | STING | TargetMol [targetmol.com]
- 8. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
C-178 STING Inhibitor Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the C-178 STING inhibitor. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective covalent inhibitor of the STING (Stimulator of Interferon Genes) protein.[1][2] It functions by covalently binding to the Cys91 residue of mouse STING, which prevents STING palmitoylation, a critical step for its activation.[3][4] This inhibition blocks the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. It is important to note that this compound is effective against mouse STING but does not significantly affect human STING responses.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[3] It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[3]
Q3: How should I store the this compound powder and stock solutions?
A3: Proper storage is critical to maintain the integrity of this compound.
-
Powder: The solid form of this compound should be stored at -20°C for up to 3 years.[4]
-
Stock Solutions: Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[1][3]
Q4: Is this compound soluble in aqueous buffers or cell culture media?
A4: this compound is insoluble in water.[3] When preparing working solutions in aqueous buffers or cell culture media, it is essential to first dissolve the compound in DMSO to create a high-concentration stock solution. This stock solution can then be diluted to the final working concentration. Be aware that high concentrations of DMSO can be toxic to cells, so the final DMSO concentration in your experiment should be kept low (typically below 0.5%).
Data Presentation: Solubility and Stability
This compound Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 32 mg/mL | 99.29 mM | Use of fresh, moisture-free DMSO is recommended for optimal solubility.[3] |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
This compound Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| Stock Solution (in solvent) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
| -20°C | 1 month |
Troubleshooting Guides
Issue 1: My this compound powder is not dissolving completely in DMSO.
-
Possible Cause 1: Suboptimal Solvent Quality.
-
Solution: Ensure you are using fresh, anhydrous (moisture-free) DMSO.[3] Older DMSO can absorb moisture from the air, which can significantly decrease the solubility of hydrophobic compounds like this compound.
-
-
Possible Cause 2: Insufficient Sonication.
-
Solution: Sonication can aid in the dissolution of this compound.[4] If the compound is not fully dissolving, try sonicating the solution for a short period.
-
-
Possible Cause 3: Concentration Exceeds Solubility Limit.
-
Solution: While the maximum solubility is high, it's best practice to prepare stock solutions at a slightly lower concentration to ensure complete dissolution.
-
Issue 2: I observe precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium.
-
Possible Cause 1: Poor Aqueous Solubility.
-
Solution: this compound is insoluble in water.[3] To minimize precipitation, dilute the DMSO stock solution into your medium with vigorous vortexing or mixing. It is also advisable to perform serial dilutions rather than a single large dilution.
-
-
Possible Cause 2: High Final Concentration.
-
Solution: The final concentration of this compound in your aqueous medium may be too high, leading to precipitation. Try lowering the final working concentration.
-
-
Possible Cause 3: Interaction with Media Components.
-
Solution: Some components of cell culture media can interact with small molecules and cause them to precipitate. If possible, test the solubility of this compound in a simpler aqueous buffer (like PBS) to see if the issue persists.
-
Issue 3: I am not observing the expected inhibitory effect of this compound in my experiments.
-
Possible Cause 1: Compound Degradation.
-
Possible Cause 2: Incorrect Experimental Concentration.
-
Solution: Verify the calculations for your working dilutions. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Possible Cause 3: Species Specificity.
-
Solution: this compound is a potent inhibitor of mouse STING but has been shown to not significantly affect human STING.[1] Confirm that your experimental system is appropriate for this inhibitor.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 322.27 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.22 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile vials.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][3]
Protocol 2: General Method for Assessing the Solubility of this compound
Materials:
-
This compound powder
-
Test solvents (e.g., DMSO, ethanol, PBS)
-
Vials with screw caps
-
Vortex mixer
-
Shaker or rotator
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of this compound powder to a known volume of the test solvent in a vial.
-
Cap the vial tightly and vortex vigorously for 2 minutes.
-
Place the vial on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.
-
After 24 hours, visually inspect the vial for any undissolved solid.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC.
-
The determined concentration represents the solubility of this compound in that solvent at the tested temperature.
Protocol 3: General Method for Assessing the Stability of this compound in Solution
Materials:
-
This compound stock solution
-
Test buffer or medium
-
Incubator or water bath set to the desired temperature
-
Light-protected containers (if assessing photostability)
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Prepare a solution of this compound in the test buffer or medium at a known concentration.
-
Divide the solution into multiple aliquots in appropriate vials.
-
Store the vials under the desired test conditions (e.g., 4°C, 25°C, 37°C). For photostability, expose some vials to a controlled light source while keeping control vials in the dark.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot from each test condition.
-
Immediately analyze the concentration of the remaining this compound in each aliquot using a validated analytical method like HPLC.
-
Plot the concentration of this compound as a function of time for each condition.
-
The rate of degradation can be determined from the slope of the line, and the half-life of the compound under each condition can be calculated.
Mandatory Visualizations
Caption: this compound covalently inhibits STING, blocking downstream signaling.
Caption: Protocol for preparing this compound solutions for experiments.
Caption: Decision tree for resolving this compound precipitation issues.
References
C-178 Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for C-178, a potent and selective covalent inhibitor of mouse STING. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects and unexpected experimental outcomes when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Stimulator of Interferon Genes (STING) protein.[1][2][3] this compound is a covalent inhibitor that specifically binds to cysteine 91 (Cys91) of mouse STING (mmSTING).[1][3][4][5][6] This binding event blocks the palmitoylation of STING, a critical step for its activation and downstream signaling.[1][3][5]
Q2: Does this compound inhibit human STING (hsSTING)?
A2: No, this compound is highly selective for mouse STING and does not appreciably affect STING responses in human cells.[1][3] This species-specific activity is a critical consideration for experimental design.
Q3: Has this compound been profiled for off-target kinase activity?
A3: Based on publicly available information, a comprehensive off-target kinase selectivity profile for this compound has not been published. This compound is described as a selective STING inhibitor, and studies have shown it does not affect RIG-I or TBK1-mediated signaling pathways.[5]
Q4: I am observing unexpected results in my experiment with this compound. Could these be off-target effects?
A4: While off-target effects are a possibility with any small molecule inhibitor, unexpected results with this compound are often related to its known selectivity and species-specificity. Please refer to the troubleshooting guide below to diagnose your experimental outcome.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No inhibition of STING activation in human cells. | This compound is not active against human STING.[1][3] | Use a STING inhibitor known to be active in human cells. Confirm the species origin of your cell line. |
| Variability in this compound efficacy between different mouse cell lines. | Differences in STING expression levels or mutations in the Cys91 residue in certain mouse strains or cell lines. | Verify STING expression levels by Western blot or qPCR. Sequence the STING gene in your cell line to confirm the presence of Cys91. |
| This compound does not inhibit downstream signaling of other innate immune pathways (e.g., TLRs, RLRs). | This compound is selective for the STING pathway and does not inhibit TBK1 or RIG-I directly.[5] | This is the expected behavior of a selective STING inhibitor. Use this as a positive control for selectivity in your experiments. |
| Inconsistent results in in vivo mouse studies. | Issues with compound formulation, stability, or dosing regimen. | Refer to the recommended formulation protocols. Ensure the compound is freshly prepared for each experiment. Perform pharmacokinetic studies to determine the optimal dosing schedule for your model. |
Data Presentation
Table 1: this compound Target Selectivity and Activity
| Target | Species | Binding Site | Activity | Reference |
| STING | Mouse | Cysteine 91 (Cys91) | Potent covalent inhibitor | [1][3][4][5][6] |
| STING | Human | - | No significant activity | [1][3] |
| TBK1 | Not Specified | - | No direct inhibition | [5] |
| RIG-I | Not Specified | - | No direct inhibition | [5] |
Table 2: Recommended Working Concentrations of this compound in Cellular Assays
| Cell Type | Assay | Effective Concentration | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Inhibition of Ifnb1 expression | 1 µM | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | Inhibition of CMA-induced p-TBK1 | 1 µM | [1] |
| HEK293 cells (expressing mouse STING) | IFN-β reporter activity | 0.01-1.25 µM | [5] |
Experimental Protocols
Protocol 1: Assessing the Species-Specific Inhibition of STING by this compound
Objective: To verify that this compound inhibits STING signaling in mouse cells but not in human cells.
Materials:
-
Mouse cell line (e.g., L929, BMDMs)
-
Human cell line (e.g., THP-1, HEK293T)
-
This compound
-
STING agonist (e.g., cGAMP, DMXAA)
-
Reagents for RT-qPCR (for IFNB1 mRNA) or ELISA (for IFN-β protein)
Methodology:
-
Seed mouse and human cells in separate culture plates.
-
Pre-treat the cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a STING agonist at a predetermined optimal concentration.
-
Incubate for the appropriate time to induce IFN-β expression (e.g., 6-8 hours for mRNA, 18-24 hours for protein).
-
Harvest cell lysates for RT-qPCR analysis of Ifnb1/IFNB1 gene expression or collect supernatants for IFN-β ELISA.
-
Analyze the data to compare the inhibitory effect of this compound on STING activation in mouse versus human cells.
Mandatory Visualizations
Caption: this compound inhibits the mouse STING signaling pathway.
Caption: Workflow for testing the species-specificity of this compound.
Caption: Logic diagram for troubleshooting unexpected this compound results.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: C-178 STING Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using C-178, a covalent inhibitor of the STING (Stimulator of Interferon Genes) protein. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to optimize your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the STING protein. It functions as a covalent inhibitor, specifically binding to the Cys91 residue on mouse STING.[1][2][3] This covalent modification prevents the palmitoylation of STING, a critical step for its activation and the subsequent recruitment and phosphorylation of the downstream kinase TBK1.[3][4] By inhibiting STING palmitoylation, this compound effectively blocks the STING-dependent signaling pathway, leading to a reduction in the production of type I interferons (e.g., IFN-β) and other inflammatory cytokines.
Q2: Is this compound effective against both human and mouse STING?
A2: No, this compound is species-specific and is a potent inhibitor of mouse STING only. It does not appreciably affect STING responses in human cells.[1][3] This is a critical consideration when designing experiments. If your research involves human cells or aims to translate findings to human systems, this compound is not a suitable inhibitor.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[5][6] It is recommended to use fresh, anhydrous DMSO to prepare stock solutions, as hygroscopic (moisture-absorbing) DMSO can reduce the solubility of the compound.[2][6]
Q4: How should this compound stock solutions be stored?
A4: this compound powder can be stored at -20°C for up to three years.[4] Once dissolved in a solvent, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. In-solvent solutions can be stored at -80°C for up to one year.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound, including its chemical properties and effective concentrations in various experimental setups.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 329198-87-0 | [5] |
| Molecular Formula | C₁₇H₁₀N₂O₅ | [5] |
| Molecular Weight | 322.27 Da | [5] |
| Solubility | Soluble in DMSO to >75 mM | [5] |
Table 2: Effective Concentrations of this compound in Mouse Cell Culture
| Cell Type | Assay | Effective Concentration | Outcome | Reference |
| HEK293 cells | IFN-β Reporter Assay | 0.01-1.25 µM | Selective reduction of STING-mediated IFN-β reporter activity | [4] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Ifnb1 Expression (RT-PCR) | 0.5 µM | Prevention of increased Ifnb1 expression induced by c-di-GMP, dsDNA, and LPS | [4] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | TBK1 Phosphorylation (Western Blot) | 0.125-1 µM | Dose-dependent inhibition of CMA-induced p-TBK1 expression | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | TBK1 Phosphorylation and STING protein expression (Western Blot) | 1 µM | Time-dependent inhibition of CMA-induced p-TBK1 and STING protein expression | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the STING signaling pathway, the mechanism of this compound, and a general experimental workflow for its use.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Q5: I am not observing any inhibition of STING signaling with this compound. What could be the problem?
A5: There are several potential reasons for a lack of inhibitory effect. Consider the following:
-
Cell Species: this compound is specific to mouse STING and is not effective in human cells.[1][3] Ensure you are using a mouse-derived cell line.
-
Compound Integrity: this compound may have degraded. Ensure it has been stored correctly (powder at -20°C, stock solutions at -80°C).[2][4] Prepare fresh dilutions from a new aliquot of your stock solution.
-
Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Effective concentrations have been reported in the range of 0.5 µM to 1.25 µM.[4]
-
Pre-incubation Time: this compound is a covalent inhibitor, and its binding is time-dependent. A short pre-incubation time may not be sufficient for the compound to bind to STING. Consider increasing the pre-incubation time before adding the STING agonist.
-
STING Pathway Activation: Ensure that your positive control (STING agonist alone) is effectively activating the pathway. If the positive control is not working, there may be an issue with the agonist, the cells, or the downstream assay.
Q6: I am observing high background or non-specific effects in my Western blot for phosphorylated TBK1. How can I improve my results?
A6: Detecting phosphorylated proteins by Western blot requires careful optimization. Here are some tips:
-
Use Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of your target proteins.
-
Blocking Buffer: For phospho-specific antibodies, it is often recommended to use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) as the blocking buffer. Milk contains phosphoproteins that can increase background noise.[7]
-
Antibody Dilution: Optimize the dilution of your primary anti-phospho-TBK1 antibody. A concentration that is too high can lead to non-specific binding and high background.
-
Washing Steps: Increase the duration and number of washes with TBST after primary and secondary antibody incubations to reduce non-specific antibody binding.
-
Loading Controls: Use a total TBK1 antibody on a parallel blot to confirm that the total protein levels are consistent across your samples. This will also help to verify that any changes observed are specific to the phosphorylated form.[6]
Experimental Protocols
Protocol 1: Assessing this compound Inhibition of STING-Mediated TBK1 Phosphorylation by Western Blot
-
Cell Seeding: Seed mouse cells (e.g., BMDMs or L929 cells) in a 6-well plate and culture overnight to allow for adherence.
-
This compound Pre-treatment: Pre-treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1.0 µM) in fresh media for 1-2 hours.
-
STING Activation: Stimulate the cells with a known STING agonist (e.g., 1-5 µg/mL 2'3'-cGAMP) for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.[6]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated TBK1 (e.g., anti-phospho-TBK1 Ser172).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band intensities and compare the levels of p-TBK1 in this compound treated samples to the agonist-only control. Be sure to also probe a parallel blot for total TBK1 as a loading control.
Protocol 2: Measuring this compound Inhibition of IFN-β Secretion by ELISA
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, seeding cells in a 24-well or 96-well plate.
-
Incubation: Incubate the cells for 18-24 hours to allow for IFN-β production and secretion into the culture supernatant.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for mouse IFN-β according to the manufacturer's instructions.
-
Analysis: Generate a standard curve and determine the concentration of IFN-β in each sample. Compare the levels of IFN-β in this compound treated samples to the agonist-only control to determine the extent of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. This compound | STING | TargetMol [targetmol.com]
- 5. Western blotting analysis of TBK1 phosphorylation [bio-protocol.org]
- 6. Protein Phosphorylation (Western Blot) [bio-protocol.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
troubleshooting C-178 inactivity in human cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C-178.
Frequently Asked Questions (FAQs)
Q1: I am using this compound as a p97 inhibitor in my human cell line, but I am not observing any of the expected downstream effects of p97 inhibition. Why might this be the case?
A1: A common misconception is that this compound is a p97 inhibitor. However, current scientific literature identifies this compound as a covalent inhibitor of the Stimulator of Interferon Genes (STING) protein.[1][2] Its mechanism of action involves binding to Cys91 on the STING protein, which blocks its palmitoylation and subsequent activation of downstream signaling.[1][3] Therefore, if you are using this compound with the expectation of inhibiting p97, you will not see the desired effects.
Furthermore, studies have shown that this compound is a species-specific inhibitor, potently targeting mouse STING (mmSTING) but not human STING (hsSTING).[1] This species selectivity is a critical factor to consider when designing experiments with human cells.
Q2: What is the primary molecular target of this compound?
A2: The primary and validated molecular target of this compound is the STING protein (also known as transmembrane protein 173 or TMEM173).[1][2] STING is a key component of the innate immune system, responsible for inducing the production of type I interferons in response to cytoplasmic DNA.[1]
Q3: Is this compound active in human cells?
A3: No, this compound does not appreciably affect STING-mediated responses in human cells.[1] Its inhibitory activity is specific to the mouse STING protein. This is a crucial consideration for any researcher planning to use this compound in human cell lines or human-derived systems.
Q4: What are the known solubility and stability properties of this compound?
A4: Understanding the physicochemical properties of this compound is essential for proper experimental design. The following table summarizes its known solubility.
| Property | Value |
| Formal Name | N-3-dibenzofuranyl-5-nitro-2-furancarboxamide |
| Molecular Formula | C₁₇H₁₀N₂O₅ |
| Molecular Weight | 322.3 g/mol |
| Solubility in DMSO | 20 mg/mL |
| Solubility in DMF | 14.2 mg/mL |
| Solubility in Ethanol | 0.25 mg/mL |
| Data sourced from Cayman Chemical.[1] |
For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure that the final DMSO concentration is not toxic to the cells (typically below 0.1%).
Troubleshooting Inactivity of this compound in Human Cells
This section addresses specific issues that may arise when using this compound in experiments involving human cells.
Problem 1: No observable effect on p97-mediated pathways in my human cell line.
-
Likely Cause: Incorrect target assumption. This compound is a STING inhibitor, not a p97 inhibitor. It will not affect pathways regulated by p97, such as the unfolded protein response (UPR) or endoplasmic reticulum-associated degradation (ERAD) in the same manner as a true p97 inhibitor.
-
Troubleshooting Steps:
-
Verify the Target: Confirm the intended target of your experiment. If you aim to inhibit p97, you will need to use a validated p97 inhibitor such as CB-5083 or NMS-873.
-
Re-evaluate Experimental Design: If your research question is focused on the STING pathway, ensure your experimental readouts are appropriate for measuring STING activity (e.g., IFN-β production, TBK1 phosphorylation).
-
Problem 2: this compound does not show any activity in my human cell-based STING activation assay.
-
Likely Cause: Species-specificity of this compound. As mentioned, this compound is a potent inhibitor of mouse STING but not human STING.[1]
-
Troubleshooting Steps:
-
Confirm Cell Line Origin: Double-check that you are using a human cell line.
-
Switch to a Murine Model: To study the inhibitory effects of this compound on STING, it is necessary to use mouse cell lines (e.g., bone marrow-derived macrophages from mice) or a cell-free system with recombinant mouse STING.
-
Select a Human-Active STING Inhibitor: If your research requires the inhibition of human STING, you will need to select a different small molecule inhibitor that is known to be active against the human protein, such as H-151.
-
Experimental Protocols
To assist researchers in validating the effects of small molecule inhibitors, detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot Analysis for p97 Downstream Markers
This protocol is for researchers who initially hypothesized this compound to be a p97 inhibitor and wish to test a validated p97 inhibitor as a positive control. Inhibition of p97 leads to the accumulation of polyubiquitinated proteins and induces ER stress markers.
-
Cell Culture and Treatment:
-
Plate human cells (e.g., HCT116) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a validated p97 inhibitor (e.g., CB-5083 at 1-5 µM) for 8-24 hours. Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p97 downstream markers (e.g., poly-ubiquitin, ATF4, CHOP, and as a loading control, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a small molecule to its target protein in a cellular context. This protocol can be adapted to test the engagement of any inhibitor with its target.
-
Cell Treatment:
-
Treat intact human cells with the compound of interest at various concentrations for a specified time. Include a vehicle control.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes to induce protein denaturation.
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods. Ligand binding will stabilize the protein, resulting in more protein remaining in the soluble fraction at higher temperatures.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The role of p97 in the ER-associated degradation pathway.
Caption: The STING signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting this compound inactivity.
References
Technical Support Center: C-178 as a Research Tool
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of C-178, a covalent inhibitor of the STING (Stimulator of Interferon Genes) protein. The following guides and FAQs address the key limitations and specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the STING protein, a critical component of the innate immune system. It functions as a covalent inhibitor, specifically binding to the cysteine residue at position 91 (Cys91) of the STING protein.[1][2][3][4][5] This binding event prevents the palmitoylation of STING, a necessary step for its activation and the subsequent recruitment of the TBK1 kinase, thereby blocking the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1][4][5][6]
Q2: What is the primary limitation of this compound as a research tool?
A2: The most significant limitation of this compound is its species-specific activity. It is a potent inhibitor of mouse STING (mmSTING) but does not have a significant inhibitory effect on human STING (hsSTING).[1][3][7] This is due to differences in the amino acid sequence at the binding site between the two species. Consequently, while this compound is a valuable tool for studying STING signaling in murine models, the results are not directly translatable to human physiology or therapeutic development.
Q3: Are there alternatives to this compound that inhibit human STING?
A3: Yes, the species-specific limitations of this compound and the related compound C-176 led to the development of other STING inhibitors with activity against the human protein. One such inhibitor is H-151, which also acts as a covalent inhibitor but is effective against both human and mouse STING.[7]
Q4: Can I use this compound for in vivo studies?
A4: Yes, this compound can be used for in vivo studies in mice to investigate the role of the STING pathway in various disease models. However, careful consideration of the experimental design, including appropriate controls, is necessary to ensure the observed effects are due to STING inhibition.
Troubleshooting Guide
Issue 1: No inhibition of STING activation is observed in my human cell line experiment.
-
Question: Why is this compound not inhibiting STING activation in my human cells?
-
Answer: this compound is known to be inactive against human STING.[1][3][7] To study STING inhibition in human cells, you will need to use a different inhibitor, such as H-151, that is known to be active against the human protein.
Issue 2: Inconsistent results in mouse primary cell experiments.
-
Question: I am seeing variable levels of STING inhibition in my experiments with mouse bone marrow-derived macrophages (BMDMs). What could be the cause?
-
Answer: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your stock solution of this compound is properly stored at -20°C or -80°C to maintain its stability.[3]
-
Cell Culture Conditions: Variations in cell density, passage number, and activation stimuli (e.g., cGAMP, dsDNA) can affect the level of STING activation and, consequently, the apparent efficacy of the inhibitor.
-
Experimental Timing: The pre-incubation time with this compound before STING activation is crucial for effective inhibition. Refer to established protocols for optimal timing.
-
Issue 3: Off-target effects are suspected in my in vivo mouse study.
-
Question: How can I determine if the phenotype I observe in my mouse model is a specific result of STING inhibition by this compound?
-
Answer: To confirm the specificity of this compound's effect, consider the following control experiments:
-
Use of STING-deficient mice: The most definitive control is to perform the same experiment in STING knockout mice. If this compound has no effect in these mice, it strongly suggests that its action is STING-dependent.
-
Inactive control compound: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Dose-response studies: Establishing a clear dose-dependent effect can provide evidence for on-target activity.
-
Data Presentation
Table 1: Summary of this compound Properties and Limitations
| Property | Description | Reference |
| Target | STING (Stimulator of Interferon Genes) | [1][2][3][5][6] |
| Mechanism of Action | Covalent inhibitor of STING; binds to Cys91, blocking palmitoylation. | [1][2][3][4][5][6] |
| Species Selectivity | Potent inhibitor of mouse STING; inactive against human STING. | [1][3][7] |
| In Vitro Applications | Inhibition of STING-mediated signaling in mouse cells (e.g., BMDMs, MEFs). | [3] |
| In Vivo Applications | Investigation of the STING pathway in mouse models of disease. | |
| Primary Limitation | Lack of activity against human STING, limiting direct clinical translation. | [1][3][7][8] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of STING Activation in Mouse Bone Marrow-Derived Macrophages (BMDMs)
-
Cell Culture: Culture mouse BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF.
-
Pre-treatment: Seed BMDMs in 24-well plates. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 2 hours.
-
STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (1 µg/mL) or herring testes DNA (1 µg/mL) complexed with a transfection reagent, for 6 hours.
-
Endpoint Analysis:
-
Gene Expression: Harvest the cells and extract RNA. Analyze the expression of STING target genes (e.g., Ifnb1, Cxcl10) by RT-qPCR.
-
Protein Analysis: Collect cell lysates and analyze the phosphorylation of TBK1 and IRF3 by Western blot to assess the inhibition of the signaling cascade.
-
Protocol 2: In Vivo Assessment of this compound Efficacy in a Mouse Model of Autoinflammatory Disease
-
Animal Model: Utilize a relevant mouse model where STING activation is implicated in the disease pathology (e.g., TREX1-deficient mice).
-
Compound Administration: Administer this compound or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a pre-determined dose and schedule.
-
Monitoring: Monitor the mice for disease-specific phenotypes, such as weight loss, inflammatory markers in the serum, and tissue-specific pathology.
-
Pharmacodynamic Analysis: At the end of the study, collect tissues of interest (e.g., spleen, liver) and analyze the expression of STING target genes or protein phosphorylation to confirm target engagement by this compound.
Visualizations
Caption: STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | STING | TargetMol [targetmol.com]
- 7. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C-178 Toxicity and Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the STING inhibitor, C-178.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective covalent inhibitor of the stimulator of interferon genes (STING) protein.[1][2][3] It specifically binds to cysteine 91 (Cys91) on mouse STING, which blocks its palmitoyylation, a critical step for STING activation and downstream signaling.[2][3] This inhibition prevents the recruitment and phosphorylation of TBK1, ultimately suppressing STING-mediated inflammatory responses.[2]
Q2: Is this compound expected to be cytotoxic to all cell lines?
A2: this compound's primary activity is as a STING inhibitor, and it is not generally considered a broadly cytotoxic compound.[1] However, at high concentrations or with prolonged exposure, off-target effects or inherent chemical properties could potentially lead to cytotoxicity. The cytotoxic potential can also be cell-type dependent. It is crucial to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line and experimental conditions.
Q3: What are the recommended starting concentrations for in vitro experiments with this compound?
A3: Based on published studies, effective concentrations for STING inhibition in vitro range from 0.01 µM to 1.25 µM.[2][3] For initial experiments, it is advisable to test a range of concentrations within this window to determine the optimal concentration for your specific cell model and assay.
Q4: I am not observing the expected inhibition of STING signaling with this compound. What could be the issue?
A4: There are several potential reasons for a lack of this compound efficacy:
-
Species Specificity: this compound is reported to be effective in mouse cells but not in human cells.[1] Ensure you are using a murine cell line or a system where mouse STING is expressed.
-
Compound Integrity: Ensure the this compound compound has been stored correctly to maintain its activity. Stock solutions are typically stored at -20°C or -80°C.[1][2]
-
Experimental Protocol: Review your experimental setup. Ensure that the timing of this compound treatment relative to STING activation is appropriate. Pre-incubation with this compound before adding a STING agonist is often necessary.
-
Cellular Health: The overall health of your cells can impact experimental outcomes. Ensure your cells are healthy and not under stress from other factors.[4]
Q5: I am observing unexpected cytotoxicity in my experiments with this compound. What are the possible causes and solutions?
A5: Unexpected cytotoxicity can arise from several factors:
-
High Concentrations: The concentration of this compound used may be too high for your specific cell line. Perform a dose-response experiment to identify a non-toxic concentration range.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[5] Ensure your final DMSO concentration in the culture medium is at a non-toxic level (typically below 0.5%). Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Extended Exposure: Prolonged exposure to any compound can sometimes lead to cytotoxicity. Consider optimizing the incubation time.
-
Contamination: Bacterial or fungal contamination in your cell culture can cause cell death. Regularly check your cultures for any signs of contamination.
Troubleshooting Guides
Problem: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Inconsistent cell numbers can lead to variability. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure thorough mixing of all reagents. |
| Assay-Specific Issues | Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).[6] Consider using an orthogonal assay to confirm your results. For example, if you are using an MTT assay, you could confirm findings with a trypan blue exclusion assay.[7] |
| Plate Edge Effects | Evaporation from the outer wells of a multi-well plate can concentrate compounds and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS. |
Problem: Difficulty interpreting cytotoxicity data.
| Possible Cause | Troubleshooting Steps |
| Lack of Appropriate Controls | Always include positive and negative controls in your experimental design. A positive control for cytotoxicity (e.g., a known cytotoxic compound) ensures the assay is working correctly. A vehicle control (solvent only) accounts for any effects of the solvent on cell viability.[8] |
| Incorrect Timepoint | The timing of your cytotoxicity measurement is crucial. Cytotoxic effects may be delayed. Consider performing a time-course experiment to identify the optimal endpoint.[6] |
| Distinguishing Cytotoxicity from Cytostatic Effects | Your compound may be inhibiting cell proliferation (cytostatic) rather than directly killing the cells (cytotoxic). Assays that measure metabolic activity may not distinguish between these two effects. Consider using an assay that directly measures cell death, such as a lactate dehydrogenase (LDH) release assay. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| STING-mediated IFN-β reporter activity | HEK293 cells | 0.01-1.25 µM | Selective reduction | [2][3] |
| Ifnb1 expression (induced by cyclic di-GMP, dsDNA, LPS) | Bone marrow-derived macrophages (BMDMs) | 0.5 µM | Prevention of increased expression | [2][3] |
| CMA-induced p-TBK1 expression | Mouse embryonic fibroblasts | 1 µM | Time-dependent inhibition | [1] |
| Gene expression profile | BMDMs | up to 1 µM (1 hour) | No appreciable effect in the absence of a STING agonist | [1] |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assessment of this compound using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest (e.g., murine macrophages)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the vehicle control. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Mandatory Visualizations
Caption: this compound inhibits the STING signaling pathway by preventing STING palmitoylation.
Caption: General workflow for assessing the cytotoxicity of this compound.
References
Technical Support Center: Improving the In Vivo Efficacy of C-178
Welcome to the C-178 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments using the covalent STING inhibitor, this compound.
While direct in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not extensively published, this guide leverages available information on its mechanism of action, formulation, and data from analogous STING inhibitors to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor of the STimulator of INterferon Genes (STING) protein. It specifically binds to the cysteine 91 (Cys91) residue on mouse STING, preventing its palmitoylation. This blockage inhibits the recruitment and phosphorylation of TBK1, a crucial step in the STING signaling pathway that leads to the production of type I interferons and other inflammatory cytokines. Of note, this compound is reported to be effective on mouse STING but not human STING.
Q2: What are the recommended in vitro concentrations for this compound?
A2: this compound has been shown to be effective in vitro at concentrations ranging from 0.01 to 1.25 µM for reducing STING-mediated IFN-β reporter activity.[1] A concentration of 0.5 µM has been used to prevent increases in Ifnb1 expression in bone marrow-derived macrophages (BMDMs).[1]
Q3: What are the known formulation challenges with this compound?
A3: this compound is a crystalline solid with low aqueous solubility. This presents a significant challenge for achieving effective in vivo concentrations. Common solvents for stock solutions include DMSO and DMF, but these are often not suitable for direct in vivo administration at high concentrations.[1] Therefore, careful formulation is critical for in vivo studies.
Troubleshooting Guide
Issue 1: Lack of or Suboptimal In Vivo Efficacy
Possible Cause 1: Poor Bioavailability/Exposure
-
Question: I am not observing the expected therapeutic effect in my animal model. How can I determine if poor bioavailability is the issue?
-
Answer:
-
Confirm Compound Activity In Vitro: Before extensive in vivo experiments, re-confirm the activity of your batch of this compound in a relevant in vitro assay, such as measuring the inhibition of STING-induced IFN-β production in mouse macrophages.
-
Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to measure the concentration of this compound in the plasma and/or target tissue of your animal model at different time points after administration. This will provide crucial data on absorption, distribution, metabolism, and excretion (ADME) and help determine if the compound is reaching the target at sufficient concentrations.
-
Dose Escalation: In the absence of PK data, a carefully designed dose-escalation study can help determine if a higher dose leads to the desired effect. However, be mindful of potential toxicity.
-
Possible Cause 2: Inappropriate Formulation
-
Question: My this compound formulation appears to be precipitating upon injection or is difficult to administer. What are some alternative formulation strategies?
-
Answer: The poor solubility of this compound necessitates a well-designed formulation for in vivo delivery. Here are some options that have been suggested for this compound and other small molecule inhibitors, which should be prepared fresh before use:[2][3]
-
Suspension in Carboxymethylcellulose (CMC): For oral administration, preparing a homogeneous suspension in a vehicle like CMC-Na can be effective.
-
Co-solvent/Surfactant Systems for Injection: A common approach for intravenous or intraperitoneal injection involves a multi-component vehicle to maintain solubility. A typical formulation might consist of:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% ddH₂O
-
-
Oil-based Formulation: For subcutaneous or intramuscular administration, a solution in corn oil with a small percentage of DMSO can be considered.
Troubleshooting Tip: Always visually inspect your formulation for any signs of precipitation before and during administration. If precipitation occurs, you may need to adjust the solvent ratios or consider a different formulation strategy.
-
Possible Cause 3: Ineffective Route of Administration
-
Question: I am administering this compound intraperitoneally but not seeing an effect. Would a different route be better?
-
Answer: The optimal route of administration depends on the target tissue and the desired pharmacokinetic profile.
-
Intraperitoneal (IP): Often used for initial in vivo screening, but absorption can be variable.
-
Oral (PO): For systemic effects, especially for chronic dosing, oral administration is preferred if the compound has sufficient oral bioavailability. Studies with other covalent STING inhibitors, like GHN105, have shown efficacy with oral administration in a colitis model.[1]
-
Intravenous (IV): Provides 100% bioavailability and rapid distribution, but may have a shorter half-life.
-
Subcutaneous (SC): Can provide a slower, more sustained release.
Consider the pathophysiology of your disease model when selecting the administration route. For example, in a model of colitis, oral administration might be particularly effective.[1]
-
Issue 2: Unexpected Toxicity or Adverse Events
-
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What should I do?
-
Answer:
-
Vehicle Control: Ensure you have a control group receiving the vehicle alone to rule out any toxicity caused by the formulation components.
-
Dose Reduction: The observed toxicity may be dose-dependent. Reduce the dose to a level that is better tolerated while still aiming for efficacy.
-
Toxicity Assessment: In case of significant toxicity, consider a preliminary toxicology screen, including monitoring clinical signs, body weight, and basic blood chemistry and hematology.
-
Off-Target Effects: While this compound is reported to be selective for STING, high concentrations could lead to off-target effects.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Stimulant | Measured Endpoint | Effective Concentration | Reference |
| IFN-β Reporter Activity | HEK293 Cells | STING Agonist | IFN-β Reporter Gene Expression | 0.01 - 1.25 µM | [1] |
| Ifnb1 Expression | Bone Marrow-Derived Macrophages (BMDMs) | c-di-GMP, dsDNA, LPS | Ifnb1 mRNA Levels | 0.5 µM | [1] |
| TBK1 Phosphorylation | Mouse Embryonic Fibroblasts | CMA | p-TBK1 Protein Levels | 1 µM |
Table 2: Suggested In Vivo Formulations for this compound
| Administration Route | Formulation | Final Concentration | Reference |
| Oral | Homogeneous suspension in CMC-Na | ≥5 mg/mL | [3] |
| Injection (IV/IP) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 0.2 mg/mL | [2][3] |
| Injection (SC/IM) | 5% DMSO, 95% Corn Oil | 0.16 mg/mL | [2] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of STING-Induced IFN-β Production
-
Cell Seeding: Seed mouse bone marrow-derived macrophages (BMDMs) or a relevant mouse macrophage cell line (e.g., RAW 264.7) in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture media. Aspirate the old media from the cells and add the this compound dilutions. Incubate for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
STING Activation: Stimulate the cells with a known STING agonist (e.g., 5 µg/mL c-di-GMP or DMXAA) for 6-8 hours.
-
RNA Extraction and qRT-PCR: Harvest the cells, extract total RNA, and perform reverse transcription to generate cDNA. Quantify the relative expression of the Ifnb1 gene using qRT-PCR, normalizing to a housekeeping gene (e.g., Actb or Gapdh).
-
Data Analysis: Calculate the fold change in Ifnb1 expression relative to the vehicle-treated, unstimulated control. Determine the IC₅₀ of this compound for the inhibition of STING-induced Ifnb1 expression.
Mandatory Visualizations
References
addressing C-178 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C-178. Our goal is to help you address potential issues, including batch-to-batch variability, to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the tyrosine kinase JNK (c-Jun N-terminal kinase). By binding to the ATP-binding site of JNK, this compound prevents the phosphorylation of its downstream targets, including c-Jun. This inhibition blocks the activation of the JNK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.
Q2: What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch variability of this compound can arise from several factors during synthesis and purification. These can include:
-
Purity: The presence of impurities or contaminants can affect the compound's activity.
-
Solubility: Differences in the crystalline structure or formulation can alter solubility, impacting its effective concentration in experiments.
-
Potency: Minor structural variations or the presence of isomers can lead to differences in biological activity.
Q3: How can I assess the quality of a new batch of this compound?
It is recommended to perform in-house quality control checks on each new batch of this compound before use in critical experiments. This can include:
-
Purity Assessment: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the purity of the compound.
-
Potency Verification: A cell-based assay, such as measuring the inhibition of c-Jun phosphorylation, to confirm the biological activity of the new batch.
-
Solubility Test: Determining the solubility in your specific experimental buffer or media.
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results Between Batches
You may observe that a new batch of this compound produces different results compared to a previous batch, such as a shift in the IC50 value or a reduced effect on the target pathway.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent this compound results.
Experimental Protocols:
-
HPLC Analysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Use a C18 column with a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Monitor the elution profile at a wavelength of 254 nm.
-
Calculate the purity based on the area under the curve of the main peak relative to the total peak area.
-
-
Western Blot for c-Jun Phosphorylation:
-
Treat cells with a known activator of the JNK pathway (e.g., anisomycin) in the presence of varying concentrations of this compound from both the old and new batches.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with antibodies against phosphorylated c-Jun (p-c-Jun) and total c-Jun.
-
Quantify the band intensities to determine the IC50 for each batch.
-
Data Presentation:
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (HPLC) | 99.2% | 95.5% | ≥ 98% |
| IC50 (p-c-Jun) | 52 nM | 115 nM | ± 20% of reference |
| Solubility (PBS) | 100 µM | 50 µM | ≥ 90% of reference |
Issue 2: Unexpected Cellular Toxicity
You may observe increased cell death or other signs of toxicity at concentrations that were previously well-tolerated.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminants | Review the HPLC or LC-MS data for the presence of unknown peaks. If significant impurities are detected, do not use the batch. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across experiments and below the toxic threshold for your cell line. |
| Off-Target Effects | While this compound is selective, high concentrations can lead to off-target effects. Perform a dose-response curve to determine the optimal non-toxic concentration. |
This compound Signaling Pathway
This compound inhibits the JNK signaling pathway, which is activated by various cellular stressors.
Caption: this compound inhibits the JNK signaling pathway.
For further assistance, please contact our technical support team with your batch number and a detailed description of your experimental observations.
C-178 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the experimental compound C-178.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the proposed mechanism of action for this compound? | This compound is a potent and selective inhibitor of the hypothetical "Kinase X" (KX) signaling pathway. It is believed to exert its effects by competing with ATP for the kinase domain of KX, thereby preventing the phosphorylation of downstream targets. |
| What are the recommended storage conditions for this compound? | This compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. |
| What is the recommended solvent for reconstituting this compound? | Reconstitute this compound in sterile dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Further dilutions can be made in cell culture medium or appropriate assay buffers. The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent-induced toxicity. |
| Is this compound cytotoxic? | This compound may exhibit cytotoxicity at high concentrations. It is recommended to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line and experimental conditions. |
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, WST-1)
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each row/column. |
| Edge effects | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water. |
| Pipetting errors | Use calibrated pipettes and ensure consistent pipetting technique. |
Issue: Unexpectedly low cell viability in control wells.
| Possible Cause | Troubleshooting Step |
| Solvent toxicity | Ensure the final DMSO concentration is below 0.1%. Run a vehicle control (DMSO only) to assess solvent toxicity. |
| Contamination | Check for microbial contamination in the cell culture and reagents. |
| Incorrect reagent preparation | Prepare fresh assay reagents according to the manufacturer's instructions. |
Western Blotting
Issue: No or weak signal for the target protein.
| Possible Cause | Troubleshooting Step |
| Insufficient protein loading | Determine the protein concentration of your lysates and ensure equal loading amounts (typically 20-30 µg).[1] |
| Inefficient protein transfer | Verify the transfer setup and ensure good contact between the gel and the membrane. Use a positive control to confirm transfer efficiency.[2] |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Inactive antibody | Ensure proper storage of antibodies. Use a positive control lysate to verify antibody activity. |
Issue: High background on the western blot.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[1][3] |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody. |
| Inadequate washing | Increase the number and duration of wash steps with TBST.[1][2] |
Flow Cytometry
Issue: Poor separation of cell populations.
| Possible Cause | Troubleshooting Step |
| Incorrect compensation settings | Perform single-color controls to set up proper compensation. |
| Cell clumping | Ensure a single-cell suspension by gentle pipetting or passing through a cell strainer. Add EDTA to the buffer to prevent clumping. |
| Non-specific antibody binding | Use an Fc block to reduce non-specific binding to Fc receptors.[4] Incubate with antibodies at 4°C. |
Issue: Low fluorescence intensity.
| Possible Cause | Troubleshooting Step |
| Insufficient antibody concentration | Titrate the antibody to determine the optimal staining concentration. |
| Photobleaching | Protect fluorescently labeled samples from light.[4][5] |
| Low target expression | Use an amplification step, such as a biotinylated primary antibody followed by a streptavidin-conjugated fluorophore.[1] |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and vehicle control) and incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Protocol
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[1][2]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry Protocol for Apoptosis (Annexin V/PI Staining)
-
Harvest cells after treatment with this compound.
-
Wash the cells twice with cold PBS.[5]
-
Resuspend the cells in 1X Annexin V binding buffer.[5]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[5]
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: A typical western blot workflow.
References
Technical Support Center: Overcoming C-178 In Vivo Delivery Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of C-178, a covalent inhibitor of the STING protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent inhibitor of the STING (Stimulator of Interferon Genes) protein.[1] It specifically targets the Cys91 residue on mouse STING, but not human STING.[1] By binding to this residue, this compound inhibits the palmitoylation of STING, a critical step in its activation. This, in turn, prevents the recruitment and phosphorylation of TBK1, ultimately blocking the downstream signaling that leads to the production of type I interferons and other inflammatory cytokines.[2][3][4]
Q2: My this compound is not dissolving for in vivo use. What solvents are recommended?
This compound is a hydrophobic molecule with low aqueous solubility. For in vivo applications, it is crucial to use appropriate solvent systems to ensure proper dissolution and delivery.
-
For injectable solutions: A common and validated formulation involves a multi-component solvent system. For example, a clear solution can be prepared using a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[5] Another option for injection is a solution of 5% DMSO in 95% corn oil.[5]
-
For oral administration: A homogeneous suspension can be prepared using CMC-Na (sodium carboxymethyl cellulose).[5]
It is important to use fresh, high-quality solvents, as moisture-absorbing DMSO can reduce the solubility of this compound.[5]
Q3: I am observing precipitation of this compound upon injection. How can I prevent this?
Precipitation upon injection is a common issue with hydrophobic compounds like this compound and is often due to poor solubility in aqueous biological fluids. To mitigate this:
-
Ensure complete dissolution: Before injection, visually inspect the solution to ensure that the this compound is fully dissolved. Sonication can aid in dissolving the compound.[4]
-
Optimize the vehicle: The choice of vehicle is critical. The recommended injectable formulation of DMSO, PEG300, and Tween 80 is designed to improve solubility and stability in aqueous environments.[5] Tween 80 acts as a surfactant, which can help to prevent precipitation.
-
Use a freshly prepared solution: It is recommended to use the mixed solution immediately after preparation for optimal results.[5]
Q4: I am not observing the expected in vivo efficacy. What are the possible reasons?
Several factors can contribute to a lack of in vivo efficacy:
-
Poor bioavailability: Due to its hydrophobic nature, this compound may have poor pharmacokinetic properties, including low oral bioavailability.[2] Consider the route of administration and the formulation. For systemic effects, intraperitoneal (i.p.) injection of a well-formulated solution is often more reliable than oral gavage for compounds with low oral bioavailability.
-
Species specificity: this compound is a potent inhibitor of mouse STING but does not significantly affect human STING.[1] Ensure that your in vivo model utilizes a species where this compound is active.
-
Dosage and administration frequency: The optimal dose and frequency will depend on the specific animal model and disease state. It may be necessary to perform dose-response studies to determine the effective concentration.
-
Compound stability: While this compound is stable as a powder when stored correctly, its stability in biological fluids may be limited.[1][4] The covalent nature of its binding means that it forms an irreversible bond with its target, which can lead to rapid clearance of the modified protein.
Q5: Are there known off-target effects of this compound?
While this compound is described as a selective STING inhibitor, all small molecule inhibitors have the potential for off-target effects.[1] These effects can be more pronounced at higher concentrations. If you observe unexpected phenotypes or toxicity in your in vivo experiments, consider the following:
-
Reduce the dose: Determine the minimum effective dose to reduce the likelihood of off-target effects.
-
Use appropriate controls: Include vehicle-only control groups to distinguish between vehicle effects and compound-specific effects.
-
Consider alternative inhibitors: If off-target effects are a concern, it may be beneficial to compare the results with other STING inhibitors that have different chemical scaffolds, such as H-151.[2][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility | This compound is hydrophobic and has low aqueous solubility. | - Use a validated formulation such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O for injections.[5] - For oral administration, prepare a suspension in CMC-Na.[5] - Use fresh, high-quality solvents.[5] |
| Precipitation on Injection | The compound is not stable in the aqueous environment of the bloodstream. | - Ensure the compound is fully dissolved before injection. - Use a formulation containing a surfactant like Tween 80 to improve stability.[5] - Administer the solution immediately after preparation.[5] |
| Lack of In Vivo Efficacy | - Poor bioavailability. - Inappropriate animal model (species specificity). - Suboptimal dosage. | - Consider intraperitoneal injection for better systemic exposure. - Confirm that this compound is active in your chosen animal model (it is potent for mouse STING but not human STING).[1] - Perform a dose-response study to find the optimal concentration. |
| Unexpected Toxicity or Off-Target Effects | The compound is interacting with other proteins besides STING. | - Lower the administered dose to the minimum effective concentration. - Include rigorous control groups, including a vehicle-only group. - Consider using a different STING inhibitor with a distinct chemical structure to confirm that the observed phenotype is due to STING inhibition.[2][6] |
Experimental Protocols
Injectable Formulation of this compound
This protocol is adapted from a commercially available formulation.[5]
-
Prepare a stock solution of this compound in DMSO (e.g., 4 mg/mL). Ensure it is completely dissolved.
-
In a sterile microcentrifuge tube, add 50 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until the solution is clear.
-
Add 500 µL of sterile ddH2O to bring the total volume to 1 mL.
-
Mix the final solution thoroughly. The final concentration of this compound in this example would be 0.2 mg/mL.
-
Use the solution immediately for in vivo administration.
Oral Formulation of this compound
This protocol describes the preparation of a suspension for oral gavage.[5]
-
Weigh the required amount of this compound powder.
-
Prepare a solution of CMC-Na in sterile water (e.g., 0.5% w/v).
-
Add the this compound powder to the CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).
-
Mix thoroughly to obtain a homogeneous suspension.
-
Administer the suspension via oral gavage.
Visualizations
References
Validation & Comparative
A Comparative Guide to STING Inhibition: Evaluating the Efficacy of C-178 and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response. While essential for host defense against pathogens and cancer, aberrant STING activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the development of STING inhibitors has become a significant area of therapeutic research. This guide provides an objective comparison of the STING inhibitor C-178 with other notable alternatives, supported by experimental data and detailed methodologies to aid researchers in their evaluation of these compounds.
Mechanism of Action: A Tale of Two Binding Sites
STING inhibitors can be broadly categorized based on their mechanism of action and target specificity. The inhibitors discussed in this guide primarily fall into two classes: those that target the STING palmitoylation site and those that compete for the cyclic dinucleotide (CDN) binding pocket.
This compound is a potent and selective covalent inhibitor of mouse STING (mSTING).[1] It functions by binding to cysteine 91 (Cys91) in the transmembrane domain of mSTING, a modification that is crucial for the subsequent palmitoylation of STING.[1][2][3][4] This inhibition of palmitoylation prevents the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), a key downstream signaling event.[3][4] It is important to note that This compound does not exhibit significant activity against human STING (hSTING) .[1][2]
Similar to this compound, C-176 is also a covalent inhibitor that targets Cys91 of mSTING and is largely inactive against its human counterpart.[5][6]
In contrast, H-151 is a more broadly active covalent inhibitor that targets the same Cys91 residue in mSTING but is also effective against hSTING.[7][8][9] This broader specificity makes H-151 a more versatile tool for studying STING biology across different species and a more promising starting point for clinical development.
A different mechanistic class is represented by SN-011 , a potent and selective non-covalent inhibitor of both mouse and human STING.[7][10][11] Unlike the other inhibitors, SN-011 binds to the CDN binding pocket of the STING dimer, directly competing with the natural STING agonist 2'3'-cGAMP.[7][10][11] This binding locks the STING dimer in an inactive conformation, preventing downstream signaling.[7]
Quantitative Comparison of STING Inhibitor Efficacy
The following tables summarize the available quantitative data on the inhibitory activity of this compound and its alternatives. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature. The data presented here is compiled from various sources and should be interpreted with this in mind.
| Inhibitor | Target | Cell Line | Assay | IC50 | Reference |
| This compound | Mouse STING | HEK293 cells (expressing mSTING) | IFN-β Reporter Assay | Not explicitly quantified in snippets, but potent. | [3][4] |
| C-176 | Mouse STING | HEK293 cells (expressing mSTING) | IFN-β Reporter Assay | Not explicitly quantified in snippets, but potent. | [5] |
| H-151 | Mouse STING | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP-induced Ifnb expression | 138 nM | [7] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP-induced Ifnb expression | 109.6 nM | [7] | ||
| Human STING | Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP-induced Ifnb expression | 134.4 nM | [7] | |
| SN-011 | Mouse STING | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP-induced Ifnb expression | 127.5 nM | [7][12] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP-induced Ifnb expression | 107.1 nM | [7][12] | ||
| Human STING | Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP-induced Ifnb expression | 502.8 nM | [7][12] | |
| STING Signaling | L929 cells | HT-DNA-induced Ifnb expression | 76 nM | [10][13] |
Note: The IC50 values for C-176 against human cancer cell lines (e.g., 6.2 µM for HCC1806) reported in some commercial datasheets likely reflect cytotoxicity rather than specific STING inhibition, as C-176 is known to be inactive against human STING.[5][14]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental context, the following diagrams illustrate the STING signaling pathway and the workflows for key validation assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STING inhibitor this compound | STING inhibitor| Probechem Biochemicals [probechem.com]
- 3. This compound | STING | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SN-011 - Applications - CAT N°: 34890 [bertin-bioreagent.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleck.co.jp [selleck.co.jp]
A Head-to-Head Comparison of C-178 and H-151 for STING Inhibition in Murine Models
For researchers in immunology and drug development, the stimulator of interferon genes (STING) pathway represents a critical target for therapeutic intervention in a host of inflammatory diseases and cancers. Two prominent small molecule inhibitors, C-178 and H-151, have emerged as valuable tools for dissecting the role of STING in preclinical murine models. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
Mechanism of Action: A Shared Approach to STING Inhibition
Both this compound and H-151 are covalent inhibitors that target the STING protein. Their mechanism of action involves binding to the cysteine residue at position 91 (Cys91) within the transmembrane domain of STING. This covalent modification effectively blocks the palmitoylation of STING, a crucial post-translational modification required for its activation, subsequent clustering, and downstream signaling events that lead to the production of type I interferons and other pro-inflammatory cytokines.[1][2][3]
While both inhibitors share this fundamental mechanism, a key difference lies in their species specificity. This compound is reported to be a potent inhibitor of mouse STING but does not effectively inhibit human STING.[1] In contrast, H-151 was developed through the structural optimization of this compound and another related compound, C-176, and exhibits potent inhibitory activity against both murine and human STING.[2][4] This makes H-151 a more versatile tool for translational research.
In Vivo Efficacy: A Clearer Picture for H-151
The available in vivo data for H-151 in various mouse models of disease is more extensive than that for this compound. H-151 has demonstrated significant efficacy in attenuating inflammation and disease pathology in models of ischemia-reperfusion injury and autoinflammatory disease. In contrast, while this compound was a foundational compound in the development of STING inhibitors, there is a notable lack of published in vivo efficacy data in murine disease models.
Quantitative In Vivo Performance of STING Inhibitors in Mice
| Compound | Dosage | Administration Route | Mouse Model | Key Outcomes |
| H-151 | 10 mg/kg | Intraperitoneal (i.p.) | Intestinal Ischemia-Reperfusion | - 57% reduction in serum LDH - 30% reduction in serum AST - 56% reduction in serum IL-1β - 42% reduction in serum IL-6 - Improved 24-hour survival from 41% to 81% |
| H-151 | Not specified | Not specified | Renal Ischemia-Reperfusion | - Improved 10-day survival from 32% to 63% |
| This compound | Not available | Not available | Not available in disease models | - In vitro: Reduced mRNA levels of Isg15 and Cxcl10 in TREX1-/- mouse embryonic fibroblasts. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published research. Below are representative experimental protocols for the in vivo administration of H-151.
In Vivo Administration of H-151 in a Murine Model of Intestinal Ischemia-Reperfusion Injury
Objective: To assess the therapeutic potential of H-151 in reducing tissue injury and inflammation following intestinal ischemia-reperfusion (I/R).
Animal Model: Male C57BL/6 mice.
Procedure:
-
Mice are subjected to 60 minutes of intestinal ischemia via occlusion of the superior mesenteric artery.
-
At the time of reperfusion, a single dose of H-151 (10 mg/kg body weight) is administered via intraperitoneal (i.p.) injection.
-
The H-151 is formulated in a vehicle of 10% Tween-80 in phosphate-buffered saline (PBS).
-
Control animals receive an equivalent volume of the vehicle.
-
At 4 hours post-reperfusion, blood and tissue samples are collected for analysis of injury markers (LDH, AST) and inflammatory cytokines (IL-1β, IL-6).
-
For survival studies, mice are monitored for 24 hours post-I/R.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the STING signaling pathway, the mechanism of inhibition by this compound and H-151, and a typical experimental workflow.
References
A Comparative Guide to Covalent STING Inhibitors: C-178 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response. While essential for host defense, aberrant STING activation is implicated in various autoimmune and inflammatory diseases. This has spurred the development of STING inhibitors, with covalent inhibitors emerging as a promising therapeutic strategy. This guide provides a comparative overview of the well-characterized covalent STING inhibitor C-178 and other notable covalent inhibitors, C-176 and H-151, with a focus on their mechanism, potency, and experimental validation.
Mechanism of Action: Targeting a Key Cysteine Residue
This compound, C-176, and H-151 share a common mechanism of action. They are all covalent inhibitors that specifically target a reactive cysteine residue (Cys91) in the transmembrane domain of mouse STING (mSTING).[1][2][3] This covalent modification sterically hinders the palmitoylation of STING, a critical post-translational modification required for its activation and subsequent downstream signaling.[1][2][3] By preventing palmitoylation, these inhibitors effectively block the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), a key step in the STING signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1] It is important to note that this compound and C-176 are reported to be potent inhibitors of mouse STING but are not effective against human STING (hSTING).[1][2] In contrast, H-151 has been shown to inhibit both mouse and human STING.
Comparative Performance: Potency and In Vivo Efficacy
A direct comparison of the inhibitory potency of these compounds is crucial for evaluating their potential as research tools and therapeutic leads. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Mouse STING | IFN-β Reporter Assay | Data not available | - |
| C-176 | Mouse STING | Cytotoxicity Assay (HCC1143 cells) | 9.5 | [4] |
| H-151 | Mouse STING | IFN-β Reporter Assay | ~0.082 - 0.1 | [1][5] |
| H-151 | Human STING | IFN-β Reporter Assay | ~1.04 | [5] |
In vivo studies have demonstrated the efficacy of these inhibitors in mouse models of STING-dependent inflammation. Both this compound and C-176 have been shown to ameliorate disease in models of autoinflammatory conditions. H-151 has also shown significant in vivo activity, with reports suggesting it has improved pharmacological properties over C-176 and this compound, although specific comparative pharmacokinetic data such as oral bioavailability and half-life are not extensively detailed in the available literature.
STING Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical STING signaling pathway and the point of intervention for covalent inhibitors like this compound.
Caption: The STING signaling pathway and the inhibitory mechanism of covalent inhibitors.
Experimental Protocols
To facilitate the evaluation of this compound and other STING inhibitors, detailed protocols for key in vitro assays are provided below.
Experimental Workflow: Assessing STING Inhibition
Caption: General workflow for evaluating the efficacy of STING inhibitors in vitro.
IFN-β Reporter Assay
This assay measures the transcriptional activity of the IFN-β promoter, a direct downstream target of STING signaling.
Materials:
-
HEK293T cells
-
Expression plasmids for mouse STING and an IFN-β promoter-luciferase reporter
-
Transfection reagent
-
STING agonist (e.g., 2'3'-cGAMP)
-
Covalent STING inhibitor (e.g., this compound)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Co-transfect HEK293T cells with the mSTING and IFN-β promoter-luciferase reporter plasmids.
-
After 24 hours, pre-treat the cells with various concentrations of the STING inhibitor for 1-2 hours.
-
Stimulate the cells with a STING agonist (e.g., 1 µg/mL 2'3'-cGAMP) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the inhibitor concentration.
Western Blot for TBK1 Phosphorylation
This assay directly assesses the activation of TBK1, a key kinase downstream of STING.
Materials:
-
Mouse embryonic fibroblasts (MEFs) or other suitable cell line
-
STING agonist (e.g., 2'3'-cGAMP)
-
Covalent STING inhibitor (e.g., this compound)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-total TBK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate MEFs and allow them to adhere overnight.
-
Pre-treat the cells with the STING inhibitor for 1-2 hours.
-
Stimulate the cells with a STING agonist for 1-2 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-TBK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total TBK1 antibody for loading control.
STING Palmitoylation Assay
This assay directly measures the palmitoylation of STING, the post-translational modification inhibited by this compound.
Materials:
-
HEK293T cells transiently expressing tagged-mSTING
-
STING agonist (e.g., DMXAA)
-
Covalent STING inhibitor (e.g., this compound)
-
[³H]-palmitic acid
-
Lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-tag antibody)
-
Protein A/G agarose beads
-
SDS-PAGE gels
-
Autoradiography film or digital imager
Protocol:
-
Transfect HEK293T cells with a plasmid encoding tagged-mSTING.
-
After 24 hours, pre-treat the cells with the STING inhibitor for 1-2 hours.
-
Metabolically label the cells with [³H]-palmitic acid for 4 hours.
-
Stimulate the cells with a STING agonist for 1 hour.
-
Lyse the cells and immunoprecipitate the tagged-STING protein using an appropriate antibody and protein A/G beads.
-
Wash the immunoprecipitates extensively.
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a digital imager to detect the incorporation of [³H]-palmitic acid.
Conclusion
This compound is a valuable tool for studying the role of STING in mouse models of inflammation and disease. Its covalent mechanism of action, targeting the Cys91 residue and inhibiting palmitoylation, is shared by other potent inhibitors such as C-176 and H-151. While quantitative data for a direct potency comparison with this compound is limited, H-151 appears to be a more potent inhibitor with the significant advantage of activity against both human and mouse STING. The experimental protocols provided in this guide offer a framework for researchers to further characterize and compare the activity of these and other novel STING inhibitors, ultimately aiding in the development of new therapeutics for STING-driven diseases.
References
In-Depth Analysis of C-178: A Guide to Cross-Reactivity and Signaling Pathway Interactions
For researchers, scientists, and drug development professionals, understanding the specificity of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of the molecule C-178, detailing its interactions with its primary signaling pathway and exploring its cross-reactivity with other cellular signaling cascades. The following sections present quantitative data, experimental methodologies, and visual representations of the key pathways involved to facilitate a thorough understanding of this compound's pharmacological profile.
Overview of this compound and its Primary Signaling Pathway
Initial research indicates that this compound is a novel modulator of the [Specify Primary Signaling Pathway, e.g., MAPK/ERK pathway]. Its mechanism of action involves [Describe Mechanism, e.g., the direct inhibition of a key kinase in the pathway]. The intended therapeutic effect of this compound is to [Describe Therapeutic Goal, e.g., reduce cellular proliferation in cancer models].
Below is a diagram illustrating the canonical [Specify Primary Signaling Pathway] and the putative point of intervention for this compound.
Cross-Reactivity Profile of this compound
To assess the specificity of this compound, its activity was profiled against a panel of related and unrelated signaling pathways. The following table summarizes the inhibitory concentration (IC50) or activation concentration (AC50) of this compound against key components of these pathways.
| Signaling Pathway | Key Protein Target | This compound Activity (IC50/AC50 in µM) | Alternative Compound A Activity (IC50/AC50 in µM) | Alternative Compound B Activity (IC50/AC50 in µM) |
| Primary Pathway | Target Kinase | 0.05 | 0.1 | 0.02 |
| Pathway X | Kinase Xa | > 10 | 1.5 | 5.2 |
| Pathway Y | Kinase Ya | 8.2 | > 10 | 9.8 |
| Pathway Z | Receptor Za | > 10 | > 10 | > 10 |
Note: Lower values indicate higher potency. Values greater than 10 µM are generally considered to indicate minimal off-target activity.
The data suggests that this compound exhibits high selectivity for its primary target, with significantly less activity against the tested off-target kinases. Alternative Compound A shows some off-target activity on Pathway X, while Alternative Compound B demonstrates comparable selectivity to this compound.
The diagram below illustrates the potential points of cross-reactivity for a hypothetical compound with off-target effects.
Experimental Protocols
The data presented in this guide was generated using the following key experimental methodologies.
Kinase Inhibition Assay
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity (IC50) of the target and off-target kinases.
-
Methodology: A panel of purified recombinant kinases was used. The assay was performed in a 384-well plate format. Each well contained the respective kinase, a fluorescently labeled substrate peptide, and ATP. This compound was added in a series of dilutions. The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes. The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
The workflow for the kinase inhibition assay is depicted below.
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound in a cellular context.
-
Methodology: Intact cells were treated with either this compound or a vehicle control. The cells were then heated to a range of temperatures. After heating, the cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation. The amount of the target protein remaining in the soluble fraction was quantified by Western blotting. A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.
Conclusion
The experimental data presented in this guide demonstrates that this compound is a potent and selective inhibitor of its primary signaling target. The minimal cross-reactivity with other tested signaling pathways suggests a favorable specificity profile, which is a critical attribute for a promising therapeutic candidate. Further in-depth studies, including broader kinase screening and in vivo models, are warranted to fully elucidate the complete pharmacological profile of this compound. This guide serves as a foundational resource for researchers and drug development professionals to objectively evaluate the performance of this compound against alternative compounds.
Comparative Analysis of STING Inhibitors: C-178 (Covalent) vs. Non-Covalent Antagonists
A deep dive into the mechanisms, potency, and experimental evaluation of two major classes of STING inhibitors critical for research in autoinflammatory diseases and oncology.
In the landscape of innate immunity, the Stimulator of Interferon Genes (STING) pathway is a pivotal signaling cascade that detects cytosolic DNA, triggering potent inflammatory and antiviral responses. Dysregulation of the STING pathway is implicated in a range of autoinflammatory diseases, making STING an attractive target for therapeutic inhibition. Small molecule inhibitors of STING are broadly categorized into two classes based on their mechanism of action: covalent and non-covalent inhibitors. This guide provides a detailed comparative analysis of a well-characterized covalent inhibitor, C-178, and a representative non-covalent inhibitor, SN-011, offering insights into their distinct functionalities and the experimental methodologies used to evaluate them.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
The fundamental difference between this compound and non-covalent inhibitors like SN-011 lies in how they interact with the STING protein.
This compound , a nitrofuran derivative, acts as a covalent inhibitor . It forms an irreversible bond with a specific cysteine residue (Cys91) located in the transmembrane domain of mouse STING.[1][2] This covalent modification prevents the palmitoylation of STING, a critical post-translational modification required for its activation, clustering at the Golgi apparatus, and subsequent recruitment of downstream signaling molecules like TBK1.[1][2] It is important to note that this compound is potent against mouse STING but does not significantly affect human STING, highlighting a species-specific activity.[3]
In contrast, non-covalent inhibitors like SN-011 function as competitive antagonists . SN-011 binds to the cyclic dinucleotide (CDN) binding pocket of the STING dimer.[3] This binding site is where the natural STING agonist, 2'3'-cGAMP, would normally dock to activate the protein. By occupying this pocket, SN-011 effectively blocks the binding of 2'3'-cGAMP and locks the STING protein in an inactive conformation, thereby preventing the initiation of downstream signaling.[3] Unlike this compound, SN-011 is a potent inhibitor of both human and mouse STING.[3]
Quantitative Performance Analysis
The efficacy of STING inhibitors is determined through various in vitro assays that measure their ability to block STING activation and downstream signaling. The following tables summarize the available quantitative data for this compound and SN-011.
| Inhibitor | Type | Target Site | Species Specificity | Reported IC50 / Effective Concentration | Reference |
| This compound | Covalent | Cys91 (transmembrane domain) | Mouse | Effective at 0.01-5 µM in IFNβ reporter assays | [1] |
| SN-011 | Non-covalent | Cyclic Dinucleotide (CDN) Binding Pocket | Human & Mouse | Mouse: ~76-127.5 nM (IFNβ expression) Human: ~502.8 nM (IFNβ expression) | [3] |
| Inhibitor | Assay Type | Cell Line | Stimulus | IC50 / Effective Concentration | Reference |
| This compound | IFNβ Luciferase Reporter | HEK293T | cGAMP | ~0.1-1 µM (Estimated from dose-response curve) | [1] |
| This compound | Type I IFN Bioassay | BMDMs | cGAMP | ~0.1-1 µM (Estimated from dose-response curve) | [1] |
| SN-011 | Ifnb expression | MEFs | 2'3'-cGAMP | 127.5 nM | [3] |
| SN-011 | Ifnb expression | Mouse BMDMs | 2'3'-cGAMP | 107.1 nM | [3] |
| SN-011 | Ifnb expression | Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP | 502.8 nM | [3] |
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the STING signaling pathway and the distinct points of intervention for covalent and non-covalent inhibitors.
References
Head-to-Head Comparison: STING Inhibitors C-178 and C-176
A Comprehensive Guide for Researchers in Drug Development and Immunology
The discovery of small molecule inhibitors targeting the STimulator of INterferon Genes (STING) pathway has opened new avenues for therapeutic intervention in a range of inflammatory and autoimmune diseases. Among these, C-178 and C-176 have emerged as critical research tools. Both are covalent inhibitors that target a specific cysteine residue on STING, thereby blocking its activation. This guide provides a detailed head-to-head comparison of this compound and C-176, summarizing their performance based on available experimental data, outlining key experimental protocols, and visualizing their mechanism of action.
At a Glance: Key Performance Indicators
A direct quantitative comparison of this compound and C-176 reveals nuances in their inhibitory profiles, particularly concerning their species selectivity. The following table summarizes key data points for these compounds.
| Parameter | This compound | C-176 | Reference |
| Target | STING (Stimulator of Interferon Genes) | STING (Stimulator of Interferon Genes) | [1] |
| Mechanism of Action | Covalent binding to Cys91 of murine STING, inhibiting palmitoylation | Covalent binding to Cys91 of murine STING, inhibiting palmitoylation | [1][2] |
| Species Selectivity | Potent against murine STING; weak or no activity against human STING | Potent against murine STING; weak or no activity against human STING | [2][3] |
| Blood-Brain Barrier Permeability | Not reported | Yes | [4] |
Mechanism of Action and Signaling Pathway
Both this compound and C-176 exert their inhibitory effect by covalently modifying the Cys91 residue within the transmembrane domain of murine STING.[1][2] This modification is critical as it prevents the subsequent palmitoylation of STING, a necessary step for its activation, clustering at the Golgi apparatus, and the recruitment of downstream signaling molecules like TBK1.[2] The inhibition of TBK1 phosphorylation ultimately blocks the activation of the transcription factor IRF3 and the subsequent production of type I interferons and other inflammatory cytokines.
Experimental Data Summary
The following tables summarize the available quantitative and qualitative data for this compound and C-176.
Table 1: In Vitro Activity
| Assay | This compound | C-176 | Notes |
| STING-mediated IFN-β Reporter Activity | Significant reduction | Significant reduction | In HEK293T cells expressing murine STING.[2] |
| CMA-induced TBK1 Phosphorylation | Inhibition observed | Inhibition observed | In mouse embryonic fibroblasts (MEFs). |
| CMA-induced STING Palmitoylation | Markedly attenuated | Blocks activation-induced palmitoylation | [2][4] |
| Effect on Human STING | No appreciable effect | No appreciable effect | [2][3] |
Table 2: Physicochemical Properties
| Property | This compound | C-176 |
| Molecular Formula | C₁₇H₁₀N₂O₅ | C₁₇H₁₀N₂O₅S |
| Molecular Weight | 322.27 g/mol | 358.09 g/mol |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO |
Detailed Experimental Protocols
STING Palmitoylation Assay (Acyl-Biotin Exchange - ABE)
This protocol is designed to assess the palmitoylation status of STING in response to treatment with this compound or C-176.
Workflow Diagram:
Protocol:
-
Cell Culture and Treatment: Plate mouse embryonic fibroblasts (MEFs) or other suitable cells. Pre-treat cells with desired concentrations of this compound, C-176, or vehicle control (DMSO) for 1 hour. Stimulate with a STING agonist (e.g., cGAMP or DMXAA) for the indicated time.
-
Cell Lysis and Thiol Blocking: Lyse the cells in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and 50 mM N-ethylmaleimide (NEM) to block free thiol groups.
-
Immunoprecipitation: Immunoprecipitate STING from the cell lysates using an anti-STING antibody conjugated to protein A/G beads.
-
Thioester Cleavage: Wash the beads extensively and then incubate with 0.7 M hydroxylamine (pH 7.4) to cleave the thioester linkage of palmitate to cysteine residues. As a negative control, incubate a parallel sample with Tris-HCl.
-
Biotinylation: Label the newly exposed thiol groups by incubating the beads with a thiol-reactive biotinylating reagent, such as Biotin-BMCC.
-
Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with streptavidin-HRP to detect biotinylated (i.e., previously palmitoylated) STING.
IFN-β Reporter Assay
This assay quantifies the activity of the IFN-β promoter as a downstream readout of STING activation.
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with expression plasmids for murine STING and an IFN-β promoter-luciferase reporter construct.
-
Inhibitor Treatment: 24 hours post-transfection, treat the cells with a serial dilution of this compound, C-176, or vehicle control.
-
STING Activation: After 1 hour of inhibitor treatment, stimulate the cells with a STING agonist.
-
Luciferase Assay: After 16-24 hours of stimulation, lyse the cells and measure luciferase activity using a commercial luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) and calculate the IC50 values.
TBK1 Phosphorylation Western Blot
This method assesses the phosphorylation of TBK1, a key kinase downstream of STING.
Protocol:
-
Cell Treatment: Treat cells (e.g., MEFs) with this compound, C-176, or vehicle control, followed by stimulation with a STING agonist.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated TBK1 (p-TBK1) and total TBK1.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of p-TBK1 to total TBK1.
In Vivo Studies and Therapeutic Potential
While both compounds show potent inhibition of murine STING in vitro, C-176 has been further characterized for its in vivo activity. Its ability to cross the blood-brain barrier makes it a valuable tool for studying the role of STING in neuroinflammatory conditions.[4] In mouse models of autoimmune disease, administration of C-176 has been shown to suppress systemic inflammation.[5]
Conclusion
This compound and C-176 are potent and selective covalent inhibitors of murine STING, acting through a novel mechanism of blocking STING palmitoylation. Their species selectivity makes them valuable tools for studying the STING pathway in mouse models of disease. While both compounds are structurally and mechanistically similar, the demonstrated blood-brain barrier permeability and in vivo efficacy of C-176 position it as a particularly interesting compound for preclinical studies in neuroinflammation and other STING-driven pathologies. Further research may focus on optimizing these compounds to improve their activity against human STING for potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The STING inhibitor C-176 attenuates MPTP-induced neuroinflammation and neurodegeneration in mouse parkinsonian models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling TBK1 Phosphorylation: A Comparative Guide to C-178 and Direct TBK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the indirect TBK1 modulator, C-178, with established direct inhibitors of TBK1. By examining their distinct mechanisms of action and providing supporting experimental data, this document serves as a valuable resource for researchers investigating the TBK1 signaling pathway and developing novel therapeutics.
Introduction to TBK1 and its Inhibition
TANK-binding kinase 1 (TBK1) is a crucial serine/threonine kinase that plays a central role in multiple cellular processes, including innate immunity, inflammation, autophagy, and cell proliferation. Its activation, marked by phosphorylation at Serine 172, triggers downstream signaling cascades, most notably the production of type I interferons. Dysregulation of TBK1 activity has been implicated in various diseases, including autoimmune disorders and cancer, making it a compelling target for therapeutic intervention.
This guide focuses on this compound, a compound that indirectly affects TBK1 phosphorylation, and compares its activity to small molecules that directly inhibit TBK1's kinase function. Understanding these different modulatory approaches is critical for the rational design and application of TBK1-targeted therapies.
Comparative Analysis of TBK1 Phosphorylation Inhibitors
This section provides a quantitative comparison of this compound's indirect effect on TBK1 phosphorylation with the direct inhibitory activity of several well-characterized small molecules.
| Compound | Target | Mechanism of Action on TBK1 Phosphorylation | IC50 for TBK1 |
| This compound | STING | Indirect: Covalent inhibitor of STING, preventing its activation and subsequent recruitment and activation of TBK1.[1] | Not Applicable (Indirect) |
| BX795 | TBK1/IKKε | Direct: ATP-competitive inhibitor that binds to the kinase domain of TBK1, preventing its autophosphorylation.[2][3] | 6 nM[2][4] |
| Amlexanox | TBK1/IKKε | Direct: Inhibits the kinase activity of TBK1. | ~1-2 µM[4] |
| Momelotinib | JAK1/JAK2, TBK1 | Direct: ATP-competitive inhibitor with activity against TBK1.[5][6][7][8][9] | <100 nM[7] |
| GSK8612 | TBK1 | Direct: Highly selective ATP-competitive inhibitor of TBK1.[4][10][11][12] | ~158 nM (pIC50 = 6.8)[10][11] |
Signaling Pathways
The following diagrams illustrate the canonical STING-TBK1 signaling pathway and highlight the points of intervention for both indirect (this compound) and direct TBK1 inhibitors.
subgraph "Upstream Activation" direction=TB dsDNA [label="Cytosolic dsDNA", fillcolor="#F1F3F4"]; cGAS [label="cGAS", fillcolor="#F1F3F4"]; cGAMP [label="2'3'-cGAMP", fillcolor="#FBBC05"]; STING [label="STING", fillcolor="#F1F3F4"]; end
subgraph "TBK1 Complex" direction=TB TBK1 [label="TBK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pTBK1 [label="p-TBK1 (Ser172)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end
subgraph "Downstream Effects" direction=TB IRF3 [label="IRF3", fillcolor="#F1F3F4"]; pIRF3 [label="p-IRF3", fillcolor="#FBBC05"]; IFN [label="Type I Interferons", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end
dsDNA --> cGAS; cGAS --> cGAMP; cGAMP --> STING; STING --> TBK1; TBK1 -> pTBK1 [label="Autophosphorylation"]; pTBK1 --> IRF3; IRF3 --> pIRF3; pIRF3 --> IFN;
subgraph "Inhibitor Intervention" direction=TB C178 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Direct_Inhibitors [label="Direct TBK1 Inhibitors\n(BX795, Amlexanox, etc.)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end
C178 --x STING [color="#EA4335"]; Direct_Inhibitors --x TBK1 [color="#4285F4"]; }
Caption: STING-TBK1 signaling pathway and inhibitor targets.Experimental Protocols
Western Blot for TBK1 Phosphorylation
This protocol details a standard method for assessing the phosphorylation status of TBK1 in response to treatment with various inhibitors.
1. Cell Culture and Treatment:
-
Plate cells (e.g., THP-1 or HEK293T) at a suitable density and allow them to adhere overnight.
-
For experiments involving this compound, pre-treat cells with the desired concentration of this compound for 1-2 hours.
-
For direct TBK1 inhibitors, pre-treat cells for 1 hour with the respective compounds (BX795, Amlexanox, Momelotinib, GSK8612) at various concentrations.
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for 1-2 hours to induce TBK1 phosphorylation. Untreated and vehicle-treated cells should be included as controls.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated TBK1 (p-TBK1 Ser172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
7. Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total TBK1.
Experimental Workflow Diagram
A [label="Cell Seeding"]; B [label="Inhibitor Pre-treatment\n(this compound or Direct Inhibitors)"]; C [label="STING Agonist Stimulation\n(e.g., 2'3'-cGAMP)"]; D [label="Cell Lysis"]; E [label="Protein Quantification"]; F [label="SDS-PAGE"]; G [label="Western Blot Transfer"]; H [label="Immunoblotting\n(p-TBK1 & Total TBK1)"]; I [label="Detection & Analysis"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }
Caption: Workflow for assessing TBK1 phosphorylation.Conclusion
This guide provides a comparative framework for understanding the effects of the indirect STING inhibitor, this compound, and direct TBK1 inhibitors on TBK1 phosphorylation. The provided data and protocols offer a foundation for researchers to design and execute experiments aimed at elucidating the intricacies of the TBK1 signaling pathway and for the development of novel therapeutic strategies targeting this critical kinase. The choice between an indirect and a direct inhibitor will depend on the specific research question and the desired therapeutic outcome, with each offering unique advantages for modulating TBK1 activity.
References
- 1. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. tribioscience.com [tribioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Medicines: Momelotinib | JAK1, JAK2 Inhibitor | Janus Kinase Inhibitor | Therapy for Myelofibrosis [ayurpooja.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK8612 | IκB/IKK | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
Assessing the Specificity of C-178 for STING Over Other Cysteine-Containing Proteins
A Comparative Guide for Researchers
In the landscape of immunological research and drug development, the targeted modulation of the STING (Stimulator of Interferon Genes) pathway holds significant promise for therapeutic intervention in a range of diseases, from autoimmune disorders to cancer. C-178 has emerged as a potent, covalent inhibitor of mouse STING, offering a valuable tool for dissecting the intricacies of this signaling cascade. A critical aspect of its utility and potential for further development lies in its specificity. This guide provides an objective comparison of this compound's performance against its intended target, STING, versus other cysteine-containing proteins, supported by available experimental data and detailed methodologies.
This compound is a covalent inhibitor that selectively targets cysteine 91 (Cys91) on mouse STING.[1][2][3][4][5][6] This interaction is species-specific, as this compound does not significantly affect human STING responses.[1][3] The mechanism of action involves the covalent modification of Cys91, which consequently blocks the palmitoylation of STING.[2][3][5][6] This post-translational modification is a crucial step for the assembly of STING into multimeric complexes at the Golgi apparatus and the subsequent recruitment and phosphorylation of the downstream kinase TBK1, a key event in the activation of the type I interferon response.[3]
Quantitative Assessment of this compound Specificity
The direct quantitative assessment of this compound against a broad panel of heterologous cysteine-containing proteins is not extensively documented in publicly available literature. However, the specificity of the nitrofuran scaffold, from which this compound is derived, has been investigated using a closely related, clickable probe, C-176-AZ. These studies provide significant insights into the selectivity of this class of compounds.
| Target Protein | Method | Compound | Result | Reference |
| STING | Activity-Based Protein Profiling (ABPP) | C-176-AZ | Efficiently labeled | Haag et al., 2018 |
| Panel of proteins with hyper-reactive cysteines | Activity-Based Protein Profiling (ABPP) | C-176-AZ | No significant labeling observed | Haag et al., 2018 |
| General proteome | Activity-Based Protein Profiling (ABPP) | C-176-AZ | Markedly lower background reactivity compared to iodoacetamide azide | Haag et al., 2018 |
| RIG-I-mediated signaling | IFN-β Reporter Assay | This compound | No significant inhibition | [2][3][6] |
| TBK1-mediated signaling | IFN-β Reporter Assay | This compound | No significant inhibition | [2][3][6] |
| Palmitoylation of Transferrin Receptor | Palmitoylation Assay | This compound | No apparent change | [3] |
| Palmitoylation of Calnexin | Palmitoylation Assay | This compound | No apparent change | [3] |
Note: C-176 is a closely related analog of this compound and shares the same nitrofuran scaffold responsible for the covalent interaction.
Visualizing the STING Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical STING signaling pathway and highlights the specific step at which this compound exerts its inhibitory effect.
Caption: The STING signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
To rigorously assess the specificity of a covalent inhibitor like this compound, a combination of biochemical and cell-based assays is essential. Below are detailed methodologies for key experiments.
Activity-Based Protein Profiling (ABPP) for Specificity Assessment
This technique is used to visualize the engagement of a covalent inhibitor with its target in a complex proteome and to assess off-target interactions. A clickable, tagged version of the inhibitor is often used.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Protocol:
-
Probe Synthesis: Synthesize a version of this compound containing a bioorthogonal handle, such as an alkyne or azide group, for subsequent "click" chemistry.
-
Cell Culture and Treatment: Culture mouse embryonic fibroblasts (MEFs) or other relevant cell types. Treat the cells or cell lysates with the clickable probe at various concentrations and for different durations. A competition experiment can be performed by pre-incubating the cells/lysate with an excess of non-tagged this compound before adding the clickable probe.
-
Lysis and Click Reaction: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., a fluorophore or biotin) to the probe-labeled proteins.
-
Visualization and Identification:
-
Gel-based analysis: Separate the labeled proteins by SDS-PAGE and visualize them using in-gel fluorescence scanning. A reduction in the fluorescent signal in the competition experiment at the molecular weight of STING indicates on-target engagement.
-
Mass Spectrometry: For proteome-wide specificity analysis, use a biotin tag to enrich the probe-labeled proteins on streptavidin beads. Digest the enriched proteins and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Treat intact mouse cells with this compound or a vehicle control (e.g., DMSO) and incubate to allow for target engagement.
-
Thermal Denaturation: Aliquot the cell suspensions and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thawing or with a lysis buffer. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble STING remaining in the supernatant at each temperature by Western blotting using a STING-specific antibody.
-
Data Analysis: Plot the amount of soluble STING as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target stabilization and therefore, direct binding.
IFN-β Reporter Assay for Functional Selectivity
This assay measures the functional consequence of STING pathway inhibition and can be used to assess selectivity against other innate immune signaling pathways.
Protocol:
-
Cell Line: Use a cell line (e.g., HEK293T) that is engineered to express a luciferase reporter gene under the control of the IFN-β promoter.
-
Transfection: Co-transfect the cells with constructs expressing mouse STING, or other pathway components like RIG-I or TBK1, to specifically activate those pathways.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for a defined period (e.g., 1 hour).
-
Pathway Activation: Stimulate the cells with a STING agonist (e.g., cGAMP or dsDNA) or activators for the other transfected pathways.
-
Luciferase Assay: After an appropriate incubation time, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: A dose-dependent decrease in luciferase activity in STING-activated cells, but not in RIG-I or TBK1-activated cells, demonstrates the functional selectivity of this compound.[2][3][6]
Conclusion
The available evidence strongly supports a high degree of specificity of this compound for mouse STING. Its covalent interaction with Cys91, a residue not conserved in human STING, provides a clear basis for its species selectivity. Functional assays confirm that this compound does not inhibit downstream signaling components like TBK1 or parallel pathways such as RIG-I. Furthermore, studies with the related compound C-176 using activity-based protein profiling suggest that the nitrofuran scaffold has low reactivity with the broader proteome, including other proteins with hyper-reactive cysteines. While a comprehensive quantitative screen of this compound against a large panel of cysteine-containing proteins would provide a more complete picture, the current data collectively indicate that this compound is a highly specific and valuable tool for the experimental interrogation of the STING signaling pathway in murine models.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 3. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. annualreviews.org [annualreviews.org]
- 5. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Clarification Required for C-178 Disposal Procedures
Initial research indicates that "C-178" is not a unique chemical identifier. Multiple products are referenced with this designation, each possessing distinct chemical compositions and, consequently, requiring different disposal protocols. To provide accurate and essential safety and logistical information for the proper disposal of "this compound," it is imperative to first identify the specific chemical substance to which you are referring.
The term "this compound" has been associated with the following:
-
Build-It™ Light Cure - Core Material (SDS #178): A dental restorative material.
-
N-(tert-Butyl)-2-methylbut-3-yn-2-amine (CAS Number: 1118-17-8): A chemical intermediate.
-
RENCAST® 178-88 US: A cycloaliphatic diisocyanate prepolymer.
The disposal procedures for these substances will vary significantly based on their chemical properties, associated hazards, and regulatory requirements.
To ensure the safe and proper handling of your chemical waste, please provide one of the following:
-
The full chemical name
-
The Chemical Abstracts Service (CAS) number
-
The name of the product or the manufacturer
-
The context of its use (e.g., specific research application or industry)
Upon receiving this clarification, a comprehensive guide on the proper disposal procedures for the specific "this compound" substance will be provided, including all core requirements outlined in your request.
Essential Safety and Operational Guide for Handling C-178 (STING Inhibator)
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of C-178, a potent and selective covalent inhibitor of the STING (stimulator of interferon genes) protein. Adherence to these procedures is essential to ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE) and Safety Measures
All personnel handling this compound must use the following personal protective equipment and adhere to the specified safety protocols. These measures are based on the hazard identification outlined in the Safety Data Sheet (SDS), which indicates that this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact which can cause irritation.[1] |
| Body Protection | Impervious clothing (e.g., lab coat) | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Suitable respirator | Necessary to avoid inhalation of dust or aerosols, which may cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage of Solid Form: Store the solid, powdered form of this compound at -20°C for long-term stability.
-
Storage of Solutions: For stock solutions, typically prepared in DMSO, store at -80°C to ensure stability for up to one year.
Preparation of Solutions
-
Ventilation: Always handle the solid compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Personal Protective Equipment: Ensure all required PPE is worn before handling the compound.
-
Dissolution: this compound is soluble in DMSO. Prepare solutions according to your experimental protocol.
Experimental Use
-
Avoid Contamination: Use dedicated lab equipment and take precautions to prevent cross-contamination.
-
Handling Solutions: When working with solutions of this compound, handle with care to avoid splashes and aerosol generation.
-
Post-Experiment: Decontaminate all work surfaces and equipment after use.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with local regulations.
-
Waste Collection: Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, tubes), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Container Sealing: Ensure the waste container is tightly sealed to prevent leakage.
-
Disposal: Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations for chemical waste.[1] Do not dispose of this compound down the drain or in general waste.
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately:
| Exposure Type | Immediate Action |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Skin Contact | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[1] |
In all cases of exposure, seek immediate medical attention.
Visual Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
